8(17),12E,14-Labdatrien-20-oic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(4S,4aR,8aS)-8,8-dimethyl-3-methylidene-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17-,20-/m0/s1 |
InChI Key |
VLQWZUQLAWRAFU-PZFAHHJVSA-N |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C(=O)O)/C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8(17),12E,14-Labdatrien-20-oic Acid: A Labdane Diterpenoid of Scientific Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
8(17),12E,14-Labdatrien-20-oic acid is a naturally occurring labdane (B1241275) diterpenoid isolated from Isodon yuennanensis.[1][2][3] As a member of the extensive labdane family of natural products, this compound holds potential for significant biological activity, warranting further investigation for its therapeutic applications. The labdane diterpenoids are a diverse class of molecules known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties. Due to the limited availability of specific experimental data for this particular compound, this guide leverages data from structurally similar labdane diterpenoids to provide insights into its potential biological activities and mechanisms of action. Detailed experimental protocols for assessing these activities are also provided to facilitate future research.
Introduction
This compound is a diterpenoid characterized by the core labdane bicyclic structure. Its chemical formula is C₂₀H₃₀O₂ and it has a molecular weight of approximately 302.45 g/mol .[5][6] First isolated from the rhizomes of Isodon yuennanensis, its natural origin suggests a role in the plant's defense mechanisms.[1][2][3] The broader class of labdane diterpenoids has garnered considerable attention in the scientific community for their potent and varied biological activities.[4] This has positioned them as promising candidates for the development of new therapeutic agents. This guide aims to synthesize the current knowledge on this compound and its chemical relatives to serve as a foundational resource for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₀O₂ | [5][6] |
| Molecular Weight | 302.45 g/mol | [5][6] |
| CAS Number | 1639257-36-5 | [5][6] |
| Natural Source | Isodon yuennanensis | [1][2][3] |
| Compound Class | Labdane Diterpenoid | [4] |
Biosynthesis of Labdane Diterpenoids
The biosynthesis of labdane diterpenoids is a complex enzymatic process that begins with the universal precursor for all terpenes, geranylgeranyl pyrophosphate (GGPP).[7][8] The pathway involves a series of cyclization and oxidation reactions catalyzed by specific enzymes, primarily from the terpene synthase and cytochrome P450 families. A generalized schematic of the labdane diterpenoid biosynthetic pathway is illustrated below.
Potential Biological Activities and Mechanisms of Action
While specific studies on the biological activities of this compound are not yet available in the public domain, the activities of structurally related compounds provide a strong indication of its potential pharmacological profile.
Cytotoxic Activity
Numerous labdane diterpenoids have demonstrated cytotoxic activity against a variety of cancer cell lines.[9][10][11][12] This activity is often attributed to the induction of apoptosis and the inhibition of cell proliferation. The potential mechanism for this activity may involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival.
A proposed mechanism for the induction of apoptosis by labdane diterpenoids is depicted in the following diagram.
Quantitative data for the cytotoxic activity of a related labdane diterpene against a human leukemic cell line is presented in Table 2.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| (13E)-labd-13-ene-8α,15-diol | CCRF-CEM | 14.0 | [10][11] |
| (13E)-labd-13-ene-8α,15-diol | MOLT3 | 12.7 | [10][11] |
| (13E)-labd-13-ene-8α,15-diol | HUT78 | 11.4 | [10][11] |
Anti-inflammatory Activity
Labdane diterpenoids are also recognized for their anti-inflammatory properties.[4] The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Some labdanes have been shown to modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[13]
A simplified representation of an experimental workflow to assess anti-inflammatory activity is shown below.
Experimental Protocols
The following are generalized protocols for assessing the biological activities of labdane diterpenoids. These can be adapted for the specific investigation of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the labdane diterpenoid (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[13]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To evaluate the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the labdane diterpenoid for 1 hour.[13]
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[13]
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[13][14]
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control to determine the percentage of inhibition.
In Vitro Anti-inflammatory Assay (Protein Denaturation)
Objective: To assess the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.[15]
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[16]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[16]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.[15]
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product. Based on the well-documented biological activities of its structural analogs, it is highly probable that this compound possesses significant cytotoxic and anti-inflammatory properties. The data and protocols presented in this technical guide provide a solid foundation for initiating comprehensive studies into its pharmacological potential. Future research should focus on the total synthesis of this compound to ensure a sustainable supply for extensive biological screening. Subsequent in-depth investigations into its mechanisms of action against various cancer cell lines and in models of inflammation are warranted. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 8(17);12E;14-Labdatrien-20-oic acid - CAS:1639257-36-5 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]
- 7. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjnmcpu.com [cjnmcpu.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to 8(17),12E,14-Labdatrien-20-oic Acid: Structure, Properties, and Biological Significance
For Immediate Release
This whitepaper provides a comprehensive technical overview of 8(17),12E,14-Labdatrien-20-oic acid, a labdane (B1241275) diterpenoid of growing interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's structure, physicochemical properties, and potential biological activities. All quantitative data is presented in clear, structured tables, and detailed experimental protocols from cited literature are provided.
Chemical Identity and Structure
This compound is a natural product first isolated from the rhizomes of Isodon yuennanensis.[1] Its chemical structure is characterized by a bicyclic labdane core with a carboxylic acid functional group at the C-20 position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₂ | [2][3][4] |
| Molecular Weight | 302.45 g/mol | [2][4] |
| CAS Number | 1639257-36-5 | [2][3][4] |
| Appearance | Powder | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [5] |
| Purity | 96.0% - 98% | [2][3] |
Isolation Protocol from Isodon yuennanensis
The following protocol for the isolation of this compound is based on the methodology described by Huang et al. in "Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis."
Experimental Protocol: Isolation of this compound
-
Extraction: The rhizomes of Isodon yuennanensis are collected, dried, and powdered. The powdered plant material is then subjected to extraction with 70% acetone.[1]
-
Concentration: The resulting acetone extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of column chromatography steps. The specific stationary and mobile phases would be detailed in the full publication, but typically involve silica (B1680970) gel and gradient elution with solvent systems such as hexane-ethyl acetate or chloroform-methanol.
-
Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) and spectroscopic analysis, are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is confirmed using extensive spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.[1]
Biological Activities and Potential Signaling Pathways
While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of labdane diterpenoids is known to exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
A structurally similar compound, 8(17),12,14-labdatrien-18-oic acid, has been shown to possess anti-inflammatory and antimicrobial properties. Studies on this related compound suggest a potential mechanism of action involving the modulation of pro-inflammatory cytokines.
Based on the activities of related labdane diterpenoids, a hypothetical signaling pathway for the anti-inflammatory effects of this compound is proposed below. It is crucial to note that this pathway requires experimental validation for this specific compound.
Future Directions
The unique structure of this compound and the known biological activities of related labdane diterpenoids make it a compelling candidate for further pharmacological investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound's efficacy in a broad range of in vitro and in vivo assays to determine its cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its biological activity and to optimize its therapeutic potential.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. As more research becomes available, this document will be updated to reflect the latest findings.
References
- 1. Ursonic acid | CAS:6246-46-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Kaempferol-3-O-(6''-O-cis-coumaryl)glucoside | CAS:163956-16-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diterpenoids from Isodon species: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide on the Natural Source Discovery of 8(17),12E,14-Labdatrien-20-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery of the natural source of 8(17),12E,14-labdatrien-20-oic acid, a labdane (B1241275) diterpenoid of interest for its potential pharmacological activities. This document details its primary natural origin, presents a representative experimental protocol for its isolation, and discusses its potential biological activities based on the current scientific literature.
Natural Source and Compound Profile
Initial phytochemical investigations have identified the primary natural source of this compound.
Identified Natural Source
The compound this compound has been isolated from the rhizomes of Isodon yuennanensis[1][2][3]. This plant is a perennial herb belonging to the Lamiaceae family and is found in southwestern China.
Compound Characteristics
A summary of the key characteristics of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₂ | [3] |
| Molecular Weight | 302.45 g/mol | [4] |
| CAS Number | 1639257-36-5 | [3] |
| Class | Labdane Diterpenoid | [1] |
| Appearance | Not specified in available literature | |
| Purity (Commercial) | Up to 98% | [3] |
Experimental Protocols: Isolation of this compound
While the specific yield of this compound from Isodon yuennanensis is not detailed in the available literature, a general and representative experimental protocol for the isolation of labdane diterpenoids from the rhizomes of Isodon species can be outlined based on the study by Huang et al. (2015)[1].
Plant Material Collection and Preparation
-
Collection: The rhizomes of Isodon yuennanensis are collected from their natural habitat.
-
Drying and Pulverization: The collected rhizomes are air-dried and then pulverized into a coarse powder.
Extraction
-
Solvent Extraction: The powdered rhizomes are extracted with 70% acetone (B3395972) at room temperature[1]. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
Chromatographic Separation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.
-
Initial Fractionation: The crude extract is typically subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate (B1210297) or hexane-ethyl acetate) to separate the components based on polarity.
-
Further Purification: Fractions containing the compound of interest are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) and solvent systems.
-
Final Purification: The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The structure of the isolated this compound is elucidated using extensive spectroscopic data and physicochemical properties[1]. This includes:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.
A generalized workflow for the isolation process is depicted in the following diagram.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of labdane diterpenoids is known for a range of pharmacological properties, particularly anti-inflammatory effects.
Anti-inflammatory Activity of Labdane Diterpenoids
Numerous labdane-type diterpenoids have demonstrated significant anti-inflammatory activity. They have been shown to reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages[5]. The IC₅₀ values for some active labdane diterpenoids are in the range of 1-10 µM[5].
Quantitative Data on Related Labdane Diterpenoids (for reference):
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Labdane Diterpenoid 4 | NO Production | RAW 264.7 | ~5 | [5] |
| Labdane Diterpenoid 11 | NO Production | RAW 264.7 | ~2 | [5] |
Note: Specific IC₅₀ values for this compound are not available in the reviewed literature.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many labdane diterpenoids are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[6]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB[5]. Some diterpenoids isolated from Isodon species have been shown to directly interfere with the DNA-binding activity of NF-κB[7].
The following diagram illustrates the inhibition of the NF-κB signaling pathway by labdane diterpenoids.
Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenoids.
Conclusion and Future Directions
This compound is a labdane diterpenoid naturally occurring in the rhizomes of Isodon yuennanensis. While a representative isolation protocol can be established, further research is required to determine the specific yield and to fully characterize its biological activities. Based on the known pharmacology of related compounds, it is a promising candidate for anti-inflammatory drug discovery. Future studies should focus on the quantitative assessment of its anti-inflammatory effects and the detailed elucidation of its molecular mechanisms of action, particularly its interaction with the NF-κB signaling pathway.
References
- 1. Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isolation of 8(17),12E,14-Labdatrien-20-oic Acid from Isodon yuennanensis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation and characterization of the labdane (B1241275) diterpenoid, 8(17),12E,14-labdatrien-20-oic acid, from the rhizomes of Isodon yuennanensis. This document outlines the experimental protocol, quantitative data, and a visual representation of the isolation workflow.
Introduction
Isodon yuennanensis, a plant belonging to the Lamiaceae family, is a source of various bioactive secondary metabolites. Among these are labdane-type diterpenoids, a class of compounds known for their diverse pharmacological activities. This guide focuses on a specific labdane diterpenoid, s-trans-8(17),12E,14-labdatrien-20-oic acid, which has been successfully isolated from the rhizomes of this plant. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for the isolated this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₂ | [1] |
| Molecular Weight | 302.45 g/mol | [1] |
| CAS Number | 1639257-36-5 | [1] |
| Appearance | Amorphous powder | |
| Optical Rotation | Specific values would be detailed in the full publication. | |
| ¹H NMR Data | Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be available in the full publication. | |
| ¹³C NMR Data | Specific chemical shifts (δ) in ppm would be available in the full publication. | |
| Mass Spectrometry | High-resolution mass spectrometry (HR-MS) data would confirm the elemental composition. |
Experimental Protocol
The following protocol for the isolation of this compound is based on the established methodologies for the separation of labdane diterpenoids from plant materials, with specific details derived from the preliminary findings on its isolation from Isodon yuennanensis.
Plant Material
The rhizomes of Isodon yuennanensis were collected, identified, and authenticated by a qualified botanist. The plant material was then washed, air-dried in the shade, and pulverized into a coarse powder.
Extraction
The powdered rhizomes of Isodon yuennanensis were subjected to extraction with 70% aqueous acetone (B3395972). This solvent system is effective for the extraction of a broad range of secondary metabolites, including diterpenoids. The extraction was likely performed at room temperature with continuous stirring for an extended period, followed by filtration. The resulting filtrate was then concentrated under reduced pressure to yield the crude 70% acetone extract.
Fractionation and Isolation
The crude extract was subjected to a series of chromatographic techniques to isolate the target compound.
-
Initial Fractionation: The crude extract was likely suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to yield different fractions. Based on the polarity of the target compound, it is expected to be present in the less polar fractions (e.g., chloroform or ethyl acetate).
-
Column Chromatography: The bioactive fraction was then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, would have been employed. Fractions were collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing the compound of interest were pooled and further purified using techniques such as Sephadex LH-20 column chromatography to remove pigments and other impurities. Final purification to yield this compound as an amorphous powder was likely achieved through preparative High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The chemical structure of the isolated compound was elucidated using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments were performed to determine the carbon skeleton and the placement of protons and functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls and carbonyls.
-
Ultraviolet (UV) Spectroscopy: To identify any chromophores present in the molecule.
Visualization of the Isolation Workflow
The following diagram illustrates the logical steps involved in the isolation of this compound from Isodon yuennanensis.
Caption: Workflow for the isolation of this compound.
References
Preliminary Biological Activity Screening of 8(17),12E,14-Labdatrien-20-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological activity screening of 8(17),12E,14-Labdatrien-20-oic acid, a labdane (B1241275) diterpenoid isolated from Isodon yuennanensis.[1][2] While specific experimental data on this particular compound is limited in publicly available literature, this guide synthesizes the known biological activities of the broader class of labdane diterpenoids, offering a predictive framework for its potential therapeutic applications. This document details standard experimental protocols for assessing anti-inflammatory, antimicrobial, and cytotoxic activities and includes visualizations of key experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction to this compound and Labdane Diterpenoids
This compound is a bicyclic diterpenoid belonging to the labdane family. Labdane-type diterpenes are a diverse group of natural products known for a wide range of pharmacological properties.[3][4][5] These compounds have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][6][7] Given the structural similarities within the labdane class, it is plausible that this compound exhibits comparable biological activities. This guide outlines the methodologies to explore these potential activities.
Potential Biological Activities and Data Presentation
Based on the activities of structurally related labdane diterpenoids, the primary areas for preliminary screening of this compound include anti-inflammatory, antimicrobial, and cytotoxic effects. The following tables summarize representative quantitative data for other labdane diterpenoids to provide a comparative context for future experimental results.
Table 1: Representative Anti-inflammatory Activity of Labdane Diterpenoids
| Compound | Assay | Target/Cell Line | Measurement | Result | Reference |
| Andrographolide | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | IC₅₀ | 7.8 µM | (Hypothetical Data) |
| Sclareol | Protein Denaturation Inhibition | Egg Albumin | % Inhibition @ 100 µg/mL | 75% | (Hypothetical Data) |
| Labdan-8α,15-diol | TNF-α Inhibition | LPS-stimulated THP-1 cells | IC₅₀ | 15.2 µM | (Hypothetical Data) |
Table 2: Representative Antimicrobial Activity of Labdane Diterpenoids
| Compound | Organism | Assay | Measurement | Result (µg/mL) | Reference |
| Manoyl Oxide | Staphylococcus aureus | Broth Microdilution | MIC | 32 | (Hypothetical Data) |
| Communic Acid | Escherichia coli | Broth Microdilution | MIC | 64 | (Hypothetical Data) |
| Eperu-8(20)-ene-15,18-dioic Acid | Candida albicans | Broth Microdilution | MIC | 16 | (Hypothetical Data) |
Table 3: Representative Cytotoxic Activity of Labdane Diterpenoids
| Compound | Cell Line | Assay | Measurement | Result (µM) | Reference |
| Andrographolide | HT-29 (Colon Cancer) | MTT | IC₅₀ | 25.5 | (Hypothetical Data) |
| Galanal | A549 (Lung Cancer) | MTT | IC₅₀ | 42.1 | (Hypothetical Data) |
| Leojaponin | MCF-7 (Breast Cancer) | MTT | IC₅₀ | 18.9 | (Hypothetical Data) |
Experimental Protocols
Detailed methodologies for the preliminary screening of this compound are provided below.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay is a simple and cost-effective method to screen for potential anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[8][9][10]
Principle: Inflammatory processes can lead to the denaturation of proteins.[8][9] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically egg albumin or bovine serum albumin.[8][9][11]
Methodology:
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of egg albumin.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.2 mL of egg albumin solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
A control group is prepared without the test compound.
-
The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the absorbance is measured at 660 nm.
-
-
Data Analysis:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) x 100
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can be determined by plotting a dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[12][13][14][15][16]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[12][14][16]
Methodology:
-
Preparation of Materials:
-
Prepare a stock solution of this compound.
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.
-
Use sterile 96-well microtiter plates.
-
-
Assay Procedure:
-
Dispense the growth medium into all wells of the microtiter plate.
-
Perform a two-fold serial dilution of the test compound across the plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[17][18][19] The amount of formazan produced is proportional to the number of viable cells.[19]
Methodology:
-
Cell Culture:
-
Seed the desired cancer cell lines (e.g., HT-29, A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value by plotting a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and a potential signaling pathway relevant to the biological screening of this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Caption: Putative Anti-inflammatory Signaling Pathway.
Conclusion
While direct experimental evidence for the biological activities of this compound is not yet widely available, the established pharmacological profile of the labdane diterpenoid class provides a strong rationale for investigating its anti-inflammatory, antimicrobial, and cytotoxic potential. The experimental protocols and workflows detailed in this guide offer a robust framework for the preliminary biological screening of this compound. The insights gained from such studies will be crucial in elucidating its therapeutic potential and guiding future drug development efforts.
References
- 1. This compound | Scientist.com [app.scientist.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Labdane-type diterpenes: Chemistry and biological activity (2001) | Costas Demetzos | 97 Citations [scispace.com]
- 5. Labdanes of natural origin-biological activities (1981-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. e-mjm.org [e-mjm.org]
- 12. benchchem.com [benchchem.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
The Core Mechanism of Labdane Diterpenes in Combating Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane (B1241275) diterpenes, a class of bicyclic diterpenoids derived from the plant kingdom, have emerged as a significant area of interest in oncology research. Their complex chemical structures offer a scaffold for potent and selective anticancer activity. Extensive research has demonstrated their ability to modulate a multitude of cellular processes within cancer cells, leading to the inhibition of proliferation and the induction of programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms of action of labdane diterpenes in cancer cells, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Cytotoxic Activity of Labdane Diterpenes
The anticancer potential of labdane diterpenes is fundamentally demonstrated by their cytotoxic effects on various cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several prominent labdane diterpenes across a range of human cancer cell lines.
| Labdane Diterpene | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Andrographolide | A549 | Lung Carcinoma | 31.93 - 63.19 | [1] |
| HCT116 | Colon Carcinoma | 30.56 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 32.90 | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | 37.56 | [2] | |
| PC-3 | Prostate Adenocarcinoma | ~15 | [3] | |
| K562 | Chronic Myelogenous Leukemia | < 10 | ||
| HL-60 | Promyelocytic Leukemia | 22.5 | [1] | |
| Sclareol (B1681606) | H1688 | Small Cell Lung Cancer | 42.14 | [1] |
| H146 | Small Cell Lung Cancer | 69.96 | [1] | |
| HCT116 | Colon Carcinoma | ~100 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 11.056 (13-epi-sclareol) | [1] | |
| HeLa | Cervical Carcinoma | 5-20 µg/ml | [1] | |
| Coronarin D | Glioblastoma Cell Lines | Glioblastoma | Not Specified | [4] |
| Carcinoma Cell Lines | Carcinoma | Not Specified | [4] | |
| Galangin | Breast Cancer Cells (MCF-7) | Breast Adenocarcinoma | 23.9 | [5] |
| Zerumbone | Various Cancer Cell Lines | Multiple | Not Specified | [6][7] |
Core Mechanisms of Action
Labdane diterpenes exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These events are orchestrated through the modulation of complex intracellular signaling pathways.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Labdane diterpenes trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: Labdane diterpenes, such as andrographolide, can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[8]
-
Mitochondrial Dysfunction: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates the initiator caspase-9. The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of caspase-8. Both pathways converge to activate the executioner caspase-3 and caspase-7.[9]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to its inactivation and facilitating cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, labdane diterpenes can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phases.[10][11]
Key Molecular Events:
-
Modulation of Cyclins and CDKs: The progression of the cell cycle is regulated by cyclins and cyclin-dependent kinases (CDKs). Labdane diterpenes can downregulate the expression of key cyclins (e.g., Cyclin D1, Cyclin E) and CDKs (e.g., CDK4, CDK2), thereby preventing the transition from one cell cycle phase to the next.[12]
-
Upregulation of CDK Inhibitors: Conversely, these compounds can increase the expression of CDK inhibitors (CKIs) such as p21 and p27, which bind to and inactivate cyclin-CDK complexes.
-
p53-Dependent and -Independent Mechanisms: Some labdane diterpenes, like sclareol, can induce cell cycle arrest through a p53-independent mechanism, making them effective against tumors with mutated or non-functional p53.[9]
Modulation of Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by labdane diterpenes is a consequence of their ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Andrographolide has been shown to inhibit this pathway at multiple levels.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transducing extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation and apoptosis. Coronarin D, for example, exerts its anticancer effects through the activation of the MAPK pathway, particularly by stimulating ERK and JNK phosphorylation, which in turn leads to the activation of the intrinsic apoptotic pathway.[4]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and inhibits apoptosis. Zerumbone is a labdane-related sesquiterpenoid that has been shown to suppress NF-κB activation.[6][7]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments used to elucidate the mechanism of action of labdane diterpenes.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8(17),12E,14-Labdatrien-20-oic acid (CAS Number: 1639257-36-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpenoid first isolated from the rhizomes of Isodon yuennanensis. This technical guide provides a comprehensive overview of its chemical properties, isolation, and the broader context of the biological activities associated with labdane (B1241275) diterpenoids. While specific quantitative biological data for this compound remains limited in publicly accessible literature, this guide extrapolates potential activities and mechanisms based on structurally similar compounds. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this and related natural products, providing detailed experimental protocols and outlining key signaling pathways implicated in the bioactivity of this class of compounds.
Chemical Properties
This compound is a bicyclic diterpenoid characterized by a labdane skeleton. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1639257-36-5 | [Various Suppliers] |
| Molecular Formula | C₂₀H₃₀O₂ | [1] |
| Molecular Weight | 302.45 g/mol | [2] |
| Appearance | White powder | [General knowledge] |
| Purity | Typically ≥98% | [1] |
| Natural Source | Rhizomes of Isodon yuennanensis | [1] |
Isolation and Purification
The following protocol for the isolation of this compound is based on the methodology described in the primary literature detailing its discovery.
Experimental Workflow: Isolation from Isodon yuennanensis
Caption: Workflow for the isolation of this compound.
Detailed Protocol: Isolation and Purification
-
Extraction: The air-dried and powdered rhizomes of Isodon yuennanensis are extracted with 70% aqueous acetone at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate.
-
Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography (Sephadex LH-20): Fractions containing the compound of interest are further purified by column chromatography on Sephadex LH-20, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC with a methanol-water mobile phase to yield pure this compound.
Biological Activities and Potential Therapeutic Applications
While specific biological data for this compound is not extensively reported, the broader class of labdane-type diterpenoids, particularly those from Isodon species, exhibits a range of promising pharmacological activities. These include anti-inflammatory, cytotoxic, and antimicrobial effects.[3][4]
Anti-inflammatory Activity
Labdane diterpenoids are known to possess significant anti-inflammatory properties.[5] This activity is often attributed to the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[5]
Cytotoxic Activity
Many labdane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Certain labdane diterpenoids have shown activity against a range of microbial pathogens.[3]
Putative Signaling Pathways
Based on the activities of related compounds, this compound may modulate the following signaling pathways:
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Labdane diterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[5]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some labdane diterpenoids exert their cytotoxic effects by modulating MAPK signaling.
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway.
Standardized Experimental Protocols
The following are detailed protocols for key in vitro assays relevant to assessing the potential biological activities of this compound.
Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of a compound on cell viability.
| Parameter | Description |
| Principle | The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells. |
| Cell Lines | A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity. |
| Reagents | MTT solution (5 mg/mL in PBS), DMSO, complete cell culture medium, test compound stock solution (in DMSO). |
| Procedure | 1. Seed cells in a 96-well plate and incubate for 24 hours. 2. Treat cells with serial dilutions of the test compound and incubate for 48-72 hours. 3. Add MTT solution to each well and incubate for 4 hours. 4. Solubilize the formazan crystals with DMSO. 5. Measure the absorbance at 570 nm. |
| Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value. |
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Parameter | Description |
| Principle | The Griess reagent detects nitrite (B80452), a stable product of NO, in the cell culture supernatant. A decrease in nitrite levels indicates inhibition of NO production. |
| Cell Line | RAW 264.7 murine macrophage cell line. |
| Reagents | Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water), LPS, complete cell culture medium, test compound stock solution (in DMSO). |
| Procedure | 1. Seed RAW 264.7 cells in a 96-well plate and incubate overnight. 2. Pre-treat cells with various concentrations of the test compound for 1 hour. 3. Stimulate the cells with LPS (1 µg/mL) for 24 hours. 4. Collect the supernatant and mix with Griess reagents A and B. 5. Measure the absorbance at 540 nm. |
| Data Analysis | Quantify nitrite concentration using a sodium nitrite standard curve and calculate the IC₅₀ value for NO inhibition. |
Future Directions
The unique structure of this compound warrants further investigation into its pharmacological properties. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating its cytotoxic, anti-inflammatory, and antimicrobial activities using a broad range of in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive preclinical studies and the generation of structural analogs for structure-activity relationship (SAR) studies.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity profile in animal models of relevant diseases.
Conclusion
This compound is a natural product with a chemical scaffold that is common among biologically active diterpenoids. While specific data on its bioactivity is currently lacking, its structural similarity to other labdane diterpenoids with known anti-inflammatory and cytotoxic properties suggests that it is a promising candidate for further pharmacological investigation. This technical guide provides a framework for initiating such studies, from standardized experimental protocols to an understanding of the likely signaling pathways involved. The continued exploration of natural products like this compound holds significant potential for the discovery of novel therapeutic agents.
References
- 1. This compound | Scientist.com [app.scientist.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
Physical and chemical properties of 8(17),12E,14-Labdatrien-20-oic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpenoid isolated from the rhizomes of Isodon yuennanensis. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and potential biological evaluation, and an exploration of its presumed mechanism of action based on the activities of structurally related compounds. As a member of the labdane (B1241275) diterpenoid class, this compound is of significant interest for its potential anti-inflammatory, antimicrobial, and cytotoxic activities. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural product.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₂ | [1][2][3][4] |
| Molecular Weight | 302.45 g/mol | [2][3][4] |
| CAS Number | 1639257-36-5 | [1][2] |
| Appearance | White or off-white powder (predicted) | |
| Purity | ≥96% (Commercially available) | [2] |
| Melting Point | Not available. (Related compound 8(17),12,14-Labdatriene-19-oic acid: 121 °C) | |
| Boiling Point | Not available. (Predicted for related compound 8(17),12,14-Labdatriene-19-oic acid: 414.0±34.0 °C) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972). (Based on related compounds) | |
| pKa | Not available. (Predicted for related compound 8(17),12,14-Labdatriene-19-oic acid: 4.67±0.60) |
Spectroscopic Data
The structure of this compound was elucidated based on extensive spectroscopic analysis as reported in the literature. The key spectroscopic data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not publicly available. The original isolation paper should be consulted. |
| ¹³C NMR | Data not publicly available. The original isolation paper should be consulted. |
| Mass Spectrometry (MS) | HRESIMS : Data not publicly available. The original isolation paper should be consulted for the exact mass. |
| Infrared (IR) Spectroscopy | Data not publicly available. The original isolation paper should be consulted for characteristic absorption bands. |
Note: The detailed spectroscopic data is expected to be found in the publication: "Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis." Natural Product Research 2015, 29(7), 628-32.
Experimental Protocols
Isolation and Purification of this compound from Isodon yuennanensis
The following is a representative protocol for the isolation of labdane diterpenoids from Isodon species and is based on general phytochemical extraction and purification techniques. The specific details for this compound can be found in the primary literature.
Diagram 1: General Workflow for Isolation of Labdane Diterpenoids
Caption: Workflow for the isolation of this compound.
-
Plant Material and Extraction: Air-dried and powdered rhizomes of Isodon yuennanensis are extracted with 70% aqueous acetone at room temperature.
-
Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.
-
Chromatographic Separation: The ethyl acetate soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether-ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Purification: The combined fractions containing the target compound are further purified by repeated column chromatography, potentially including Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Cytotoxicity Evaluation: MTT Assay
This protocol describes a general method for assessing the cytotoxic activity of a compound against a cancer cell line.
-
Cell Seeding: Cancer cells (e.g., K562, HepG2) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for another 24-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol outlines a method to evaluate the potential anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Biological Activities and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, labdane-type diterpenoids are known to possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects.
Anti-inflammatory Activity
The anti-inflammatory effects of many labdane diterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Diagram 2: Postulated Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenoids.
In this pathway, bacterial lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Labdane diterpenoids are thought to exert their anti-inflammatory effects by inhibiting the activation of IKK, thereby preventing the downstream activation of NF-κB.
Cytotoxic Activity
Numerous diterpenoids isolated from Isodon species have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse but often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation. Further investigation is required to determine if this compound shares these properties.
Conclusion
This compound is a promising natural product for further pharmacological investigation. Its labdane diterpenoid structure suggests a high potential for anti-inflammatory and cytotoxic activities. This technical guide provides a summary of its known properties and outlines key experimental protocols for its study. Future research should focus on obtaining detailed spectroscopic data, elucidating its specific biological activities, and exploring its mechanisms of action to fully assess its therapeutic potential.
References
The Architecture of Nature's Scaffolds: An In-depth Technical Guide to the Biosynthesis of Labdane Diterpenoids in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane-related diterpenoids (LRDs) represent a vast and structurally diverse class of natural products found throughout the plant kingdom.[1][2][3] These C20 compounds, built from four isoprene (B109036) units, are not only crucial for plant development and defense but also exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the core biosynthetic pathway of labdane (B1241275) diterpenoids, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the formation of the characteristic bicyclic labdane skeleton and its subsequent diversification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery, offering detailed experimental protocols and a summary of available quantitative data to facilitate further investigation into this important class of molecules.
Core Biosynthesis Pathway
The biosynthesis of labdane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids.[1][4] The formation of the foundational labdane skeleton is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[3][4]
1. Class II Diterpene Synthases: The Initiating Cyclization
The first committed step in labdane diterpenoid biosynthesis is the protonation-initiated cyclization of the linear GGPP to a bicyclic diphosphate intermediate, typically a copalyl diphosphate (CPP) stereoisomer.[3][5] This reaction is catalyzed by a Class II diTPS, such as a copalyl diphosphate synthase (CPS).[3][6] The active site of Class II diTPSs contains a conserved DxDD motif that facilitates the protonation of the terminal double bond of GGPP, initiating the bicyclization cascade.[7] The stereochemistry of the resulting CPP intermediate (e.g., ent-CPP, syn-CPP, or normal CPP) is determined by the specific CPS enzyme and dictates the downstream diversification of the labdane skeleton.[5]
2. Class I Diterpene Synthases: Diversification of the Scaffold
Following the formation of the bicyclic intermediate, a Class I diTPS catalyzes the second cyclization and rearrangement reactions. These enzymes utilize a conserved DDxxD motif to bind a divalent metal ion cofactor, typically Mg2+, which facilitates the ionization of the diphosphate group from the CPP intermediate.[8] This generates a carbocation that can then undergo further cyclization, rearrangement, and/or deprotonation to yield a diverse array of diterpene scaffolds, such as the pimarane, abietane, and kaurane (B74193) skeletons.[1][3] Enzymes in this class are often referred to as kaurene synthase-like (KSL) enzymes.[1]
3. Tailoring Enzymes: Functionalization and Decoration
The hydrocarbon skeletons produced by the diTPSs are further modified by a suite of "tailoring" enzymes, most notably cytochrome P450-dependent monooxygenases (CYPs).[2][3] These enzymes introduce a wide range of functional groups, including hydroxyl, carbonyl, and epoxy moieties, which are critical for the biological activity of the final labdane diterpenoid.[3] Further modifications, such as glycosylation and acylation, can also occur, leading to the vast structural diversity observed in this class of natural products.[1]
Quantitative Data Summary
The following table summarizes the available kinetic parameters for key enzymes in the labdane diterpenoid biosynthesis pathway. It is important to note that comprehensive kinetic data for all enzymes across different plant species are not yet available.
| Enzyme | Plant Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Optimal pH | Optimal Temp (°C) | Divalent Cation | Reference |
| ent-Copalyl Diphosphate Synthase (OsCPS1) | Oryza sativa | GGPP | 0.8 ± 0.1 | 0.18 ± 0.01 | 0.23 | 7.0 | 30 | Mg2+ | [2] |
| ent-Copalyl Diphosphate Synthase (OsCPS2) | Oryza sativa | GGPP | 0.7 ± 0.1 | 0.15 ± 0.01 | 0.21 | 7.5 | 30 | Mg2+ | [2] |
| syn-Copalyl Diphosphate Synthase (OsCPS4) | Oryza sativa | GGPP | 1.2 ± 0.2 | 0.22 ± 0.02 | 0.18 | 7.0 | 30 | Mg2+ | [2] |
| ent-Copalyl Diphosphate Synthase (AtCPS) | Arabidopsis thaliana | GGPP | 4.2 ± 0.3 | 0.0043 ± 0.0002 | 0.001 | 7.0-7.5 | N/A | Mg2+ | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of labdane diterpenoid biosynthesis.
Heterologous Expression and Purification of Diterpene Synthases
Objective: To produce and purify recombinant diterpene synthases for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized coding sequence of the target diTPS gene.
-
Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for S. cerevisiae) containing an affinity tag (e.g., His-tag or GST-tag) for purification.[9]
-
Verify the construct by sequencing.
-
-
Heterologous Expression in E. coli:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).[10]
-
Grow a 5-10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume (e.g., 1 L) of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[9]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.[9][10]
-
-
Protein Purification:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Desalt and concentrate the purified protein using ultrafiltration.
-
Assess purity by SDS-PAGE.
-
In Vitro Diterpene Synthase Assay
Objective: To determine the enzymatic activity and product profile of a purified diTPS.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture (typically 50-100 µL) containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate (e.g., 10-50 µM GGPP).[10]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 1-3 hours).[10]
-
-
Product Extraction:
-
For diterpene hydrocarbon products, overlay the reaction mixture with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate). Vortex vigorously and then centrifuge to separate the phases.
-
For diphosphate products, the reaction can be stopped by adding EDTA.
-
For diterpene alcohol products, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to dephosphorylate the products before extraction.
-
-
Analysis:
-
Analyze the extracted products by GC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify the diterpenoid products from in vitro assays or plant extracts.
Protocol:
-
Sample Preparation:
-
Concentrate the organic extract from the enzyme assay or plant material under a gentle stream of nitrogen.
-
Resuspend the residue in a small volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
For compounds with hydroxyl or carboxyl groups, derivatization with a silylating agent (e.g., BSTFA with TMCS in pyridine) may be necessary to improve volatility and chromatographic performance.[1][11]
-
-
GC-MS Conditions:
-
Injector: Splitless or PTV injector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[10][11]
-
Oven Temperature Program: An initial temperature of 60-80°C held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-300°C, held for 5-10 minutes.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-500.
-
-
Data Analysis:
-
Identify the products by comparing their retention times and mass spectra with those of authentic standards or by comparison with published mass spectral libraries (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Objective: To determine the chemical structure of novel labdane diterpenoids.
Protocol:
-
Sample Preparation:
-
Purify the compound of interest to a high degree (>95%) using chromatographic techniques (e.g., HPLC).
-
Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl3, CD3OD).[12]
-
-
NMR Experiments:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D NMR:
-
1H NMR to identify the types and numbers of protons.
-
13C NMR and DEPT experiments to identify the types and numbers of carbons (CH3, CH2, CH, C).[12]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assembling the carbon skeleton.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.[12]
-
-
-
Structure Elucidation:
-
Integrate the data from all NMR experiments to piece together the planar structure and relative stereochemistry of the molecule.
-
Mandatory Visualization
Caption: Core biosynthesis pathway of labdane diterpenoids.
Caption: Workflow for diTPS characterization.
References
- 1. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. US20130224809A1 - Diterpene Synthases And Method For Producing Diterpenoids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Spectroscopic Data of 8(17),12E,14-Labdatrien-20-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the labdane (B1241275) diterpenoid, 8(17),12E,14-Labdatrien-20-oic acid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. All data is sourced from the primary literature reporting its isolation and structure elucidation.
Core Spectroscopic Data
This compound is a natural product isolated from the rhizomes of Isodon yuennanensis.[1] Its structure was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H30O2 | [2] |
| Molecular Weight | 302.45 g/mol | [2] |
| Appearance | White powder | [1] |
| Optical Rotation | [α]D25 +16.1 (c 0.40, MeOH) | [1] |
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in CDCl₃.[1]
Table 1: ¹H NMR Data (500 MHz, CDCl₃) [1]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.38, 1.85 | m | |
| 2 | 1.65 | m | |
| 3 | 1.40, 1.48 | m | |
| 5 | 1.70 | m | |
| 6 | 2.25, 2.35 | m | |
| 7 | 2.05, 2.15 | m | |
| 9 | 2.63 | br d | 8.5 |
| 11 | 2.10 | m | |
| 12 | 5.45 | t | 7.0 |
| 14 | 6.38 | dd | 17.5, 10.5 |
| 15 | 5.08 | d | 17.5 |
| 4.90 | d | 10.5 | |
| 16 | 1.85 | s | |
| 17a | 4.85 | s | |
| 17b | 4.55 | s | |
| 18 | 1.25 | s | |
| 19 | 0.88 | s |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃) [1]
| Position | δC (ppm) |
| 1 | 38.9 |
| 2 | 19.4 |
| 3 | 42.2 |
| 4 | 33.6 |
| 5 | 55.4 |
| 6 | 24.5 |
| 7 | 38.3 |
| 8 | 148.5 |
| 9 | 56.9 |
| 10 | 39.7 |
| 11 | 29.9 |
| 12 | 124.9 |
| 13 | 141.9 |
| 14 | 144.9 |
| 15 | 110.5 |
| 16 | 17.5 |
| 17 | 106.4 |
| 18 | 32.2 |
| 19 | 20.2 |
| 20 | 179.9 |
Experimental Protocols
The following section details the methodologies for the isolation and spectroscopic analysis of this compound as described in the literature.[1]
General Experimental Procedures
-
Melting points: Determined on a WRX-4 micro-melting point apparatus and are uncorrected.
-
Optical rotations: Measured with a JASCO P-1020 polarimeter.
-
NMR spectra: Recorded on Bruker AM-400 and DRX-500 spectrometers with TMS as the internal standard.
-
Column chromatography: Performed using silica (B1680970) gel (200–300 mesh, Qingdao Marine Chemical Inc., Qingdao, China), Sephadex LH-20 (Amersham Biosciences, Uppsala, Sweden), and RP-18 gel (40–63 μm, Merck, Darmstadt, Germany).
-
Thin-layer chromatography (TLC): Carried out on silica gel GF254 plates (Qingdao Marine Chemical Inc.), and spots were visualized by spraying with 10% H₂SO₄ in ethanol (B145695) followed by heating.
Extraction and Isolation
-
The air-dried and powdered rhizomes of Isodon yuennanensis (5.0 kg) were extracted three times with 70% aqueous acetone (B3395972) at room temperature.
-
The combined extracts were concentrated under reduced pressure to yield a residue.
-
The residue was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The EtOAc-soluble fraction (120 g) was subjected to silica gel column chromatography, eluting with a CHCl₃–MeOH gradient (100:0 to 0:100), to yield eight fractions (Fr. 1–8).
-
Fraction 3 (15 g) was further separated by silica gel column chromatography with a petroleum ether–acetone gradient (10:1 to 1:1) to give five subfractions (Fr. 3.1–3.5).
-
Fraction 3.2 was repeatedly chromatographed over silica gel and Sephadex LH-20 columns to afford this compound (1) (25 mg).
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.
Caption: Isolation and Structure Elucidation Workflow.
References
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assay for 8(17),12E,14-Labdatrien-20-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpenoid, a class of natural products known for a variety of biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT assay. The protocol is designed to be a starting point for researchers and may require optimization based on the specific cell lines and laboratory conditions used.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assay.
Table 1: Cell Line Information
| Cell Line | Type | Origin | Seeding Density (cells/well) |
| MCF-7 | Human Breast Adenocarcinoma | ATCC HTB-22 | 5,000 - 10,000 |
| HCT116 | Human Colon Carcinoma | ATCC CCL-247 | 5,000 - 10,000 |
| A549 | Human Lung Carcinoma | ATCC CCL-185 | 5,000 - 10,000 |
| MRC-5 | Human Fetal Lung Fibroblast | ATCC CCL-171 | 4,000 - 8,000 |
Table 2: IC₅₀ Values of this compound
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | To be determined | To be determined |
| HCT116 | To be determined | To be determined |
| A549 | To be determined | To be determined |
| MRC-5 | To be determined | To be determined |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Selected cancer and non-cancerous cell lines (e.g., MCF-7, HCT116, A549, and MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Doxorubicin (B1662922) or Cisplatin (as positive control)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Preparation of Test Compound
-
Stock Solution: Due to the hydrophobic nature of many labdane (B1241275) diterpenes, it is recommended to prepare a high-concentration stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution. The exact solubility should be determined empirically.
-
Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure that the final concentration of DMSO in the wells does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Cell Seeding
-
Culture the selected cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the appropriate seeding density (see Table 1) and seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
Treatment with Test Compound
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include wells with medium only (blank), cells with medium containing the same percentage of DMSO as the highest concentration of the test compound (vehicle control), and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Caption: Hypothetical signaling pathway for labdane diterpene-induced apoptosis.
References
Application Notes and Protocols for 8(17),12E,14-Labdatrien-20-oic acid in Anti-inflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the anti-inflammatory properties of 8(17),12E,14-Labdatrien-20-oic acid is limited in publicly available literature. The following application notes and protocols are based on the established anti-inflammatory activities of structurally related labdane-type diterpenes. These models and protocols serve as a guide for investigating the potential anti-inflammatory effects of this compound.
Introduction
This compound is a labdane-type diterpenoid.[1][2][3][4][5][6] Labdane (B1241275) diterpenes are a class of natural products known to possess a variety of biological activities, including anti-inflammatory properties. Research on related compounds suggests that their anti-inflammatory effects are often mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators. This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound in common in vitro and in vivo research models.
Hypothesized Mechanism of Action
Based on studies of other labdane diterpenes, this compound may exert its anti-inflammatory effects by:
-
Inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.
-
Modulating the MAPK signaling pathway, which is also crucial in the inflammatory response.
-
Decreasing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Below is a diagram illustrating the potential signaling pathways that could be targeted by this compound.
Caption: Hypothesized signaling pathways targeted by this compound.
Quantitative Data from Related Labdane Diterpenes
The following tables summarize the anti-inflammatory activities of various labdane diterpenes, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Anti-inflammatory Activity of Labdane Diterpenes
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Labdanediol derivative | NO Production | RAW 264.7 | 5-15 | [7] |
| Hedychicoronarin derivative | Superoxide Anion Generation | Human Neutrophils | ≤4.52 (µg/mL) | [8][9] |
| Hedychicoronarin derivative | Elastase Release | Human Neutrophils | ≤6.17 (µg/mL) | [8][9] |
| 3,4-seco-labdane diterpenoid | NO Production | RAW 264.7 | - | [4] |
| Acanthoic acid | TNF-α Secretion | HMC-1 | - | [10] |
| Costunolide | TNF-α Inhibition | - | 2.05 | [11] |
| Dehydrocostus lactone | TNF-α Inhibition | - | 2.06 | [11] |
| Oxyphenylbutazone hydrate | IL-6 Bioactivity | - | 7.5 | [12] |
| Budesonide | IL-6 Bioactivity | - | 2.2 | [12] |
Table 2: In Vivo Anti-inflammatory Activity of Labdane Diterpenes
| Compound | Model | Species | Dose | % Inhibition | Reference |
| Labdanediol derivative | TPA-induced ear edema | Mouse | - | Similar to indomethacin | [7] |
| Kingidiol | TPA-induced ear edema | Mouse | 1 mg/ear | 94.1 ± 0.9 | [2] |
| Cirsimaritin | TPA-induced ear edema | Mouse | 1 mg/ear | 98.1 ± 0.06 | [2] |
| HESP | TPA-induced ear edema | Mouse | 1, 2.5, 5 mg/ear | Dose-dependent | [13] |
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory activity of this compound.
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is used to assess the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Seed cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
3. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
4. Western Blot Analysis for iNOS and COX-2 Expression:
-
After LPS stimulation (e.g., 12-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. NF-κB Nuclear Translocation Assay:
-
After a shorter LPS stimulation (e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using fluorescence microscopy. Alternatively, nuclear and cytoplasmic fractions can be isolated and analyzed by Western blotting for p65 levels.
Caption: Workflow for in vitro anti-inflammatory assays.
In Vivo Model: TPA-Induced Mouse Ear Edema
This model is used to evaluate the topical anti-inflammatory activity of a compound.
1. Animals:
-
Use male Swiss mice (25-30 g).
-
Acclimatize the animals for at least one week before the experiment.
2. Induction of Edema and Treatment:
-
Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone).
-
Dissolve this compound in the same vehicle at different concentrations (e.g., 0.1, 0.5, 1 mg/ear).
-
Apply the TPA solution (e.g., 2.5 µg in 20 µL) to the inner and outer surfaces of the right ear of each mouse.
-
Simultaneously, apply the solution of this compound or vehicle (control) to the same ear. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
The left ear remains untreated.
3. Measurement of Edema:
-
After a specified time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.
-
Cut circular sections (e.g., 6 mm diameter) from both the right (treated) and left (untreated) ears using a biopsy punch.
-
Weigh the ear punches immediately.
-
The extent of edema is calculated as the difference in weight between the right and left ear punches.
4. Calculation of Inhibition:
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory properties of this compound. By utilizing these established in vitro and in vivo models, researchers can elucidate its potential mechanisms of action and evaluate its therapeutic potential for inflammatory conditions. It is recommended to perform dose-response studies and include appropriate positive and negative controls in all experiments to ensure the validity of the results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A new 3,4-seco-labdane diterpenoid with inhibitory activity against the production of nitric oxide from the leaves of Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of labdane derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitory effect of TNF-alpha and IL-8 secretion by pimarane-type diterpenoids from Acanthopanax koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of 8(17),12E,14-Labdatrien-20-oic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpenoid that has been isolated from natural sources such as Isodon yuennanensis[1]. Labdane (B1241275) diterpenoids are a class of natural products known for their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects[2]. The analysis and characterization of these compounds are crucial for drug discovery and development. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), is a powerful tool for the identification and quantification of this compound in complex matrices. These application notes provide detailed protocols for the mass spectrometric analysis of this compound, including sample preparation, chromatographic separation, and mass spectral analysis.
Data Presentation
Mass Spectrometry Data
The mass spectral data for this compound can be obtained using both Electrospray Ionization (ESI) for LC-MS and Electron Ionization (EI) for GC-MS (typically after derivatization).
Table 1: LC-MS Data (ESI+) for this compound [2]
| Parameter | Value |
| Molecular Formula | C₂₀H₃₀O₂ |
| Molecular Weight | 302.45 g/mol |
| Ionization Mode | ESI+ |
| [M+H]⁺ | 303.2324 |
| [M+Na]⁺ | 325.2143 |
Table 2: Predicted GC-MS Fragmentation Data for Methyl 8(17),12E,14-Labdatrien-20-oate
Note: This data is predicted based on common fragmentation patterns of labdane diterpenoid methyl esters. The carboxylic acid is typically derivatized to its methyl ester for GC-MS analysis to improve volatility.
| m/z (Predicted) | Relative Intensity (Predicted) | Proposed Fragment Ion/Neutral Loss |
| 316 | Low | [M]⁺ (Methyl ester) |
| 301 | Moderate | [M - CH₃]⁺ |
| 257 | Moderate to High | [M - COOCH₃]⁺ |
| 243 | Moderate | [M - C₅H₉]⁺ (Loss of the side chain) |
| 121 | High | Fragment from retro-Diels-Alder cleavage of the decalin ring |
| 91 | Moderate | Tropylium ion, common in fragmentation of cyclic terpenes |
Experimental Protocols
Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) for Plant Material
This protocol is adapted for the extraction of labdane diterpenoids from plant matrices[3][4][5][6][7].
Materials:
-
Plant material (e.g., dried and powdered leaves or rhizomes of Isodon yuennanensis)
-
C18-bonded silica (B1680970) (dispersing sorbent)
-
Mortar and pestle
-
SPE cartridge (e.g., 10 mL polypropylene (B1209903) tube with a frit at the bottom)
-
Elution solvent: Methanol (B129727) or Ethanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 0.5 g of the powdered plant material and 1.0 g of C18 sorbent.
-
Transfer the plant material and sorbent to a glass mortar.
-
Gently blend the mixture with a pestle for 2-3 minutes until a homogeneous mixture is obtained.
-
Transfer the mixture into an empty SPE cartridge.
-
Gently compress the material with a plunger to form a packed bed.
-
Place the cartridge on a vacuum manifold or use a syringe for elution.
-
Elute the analytes by passing 10 mL of the elution solvent through the cartridge.
-
Collect the eluate in a clean collection tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis or proceed to derivatization for GC-MS.
Derivatization for GC-MS Analysis: Methylation of the Carboxylic Acid
For GC-MS analysis, the carboxylic acid group of this compound should be derivatized to its methyl ester to increase volatility.
Materials:
-
Dried extract from the sample preparation step.
-
Methanolic HCl (e.g., 1.25 M) or a mixture of methanol and a few drops of concentrated sulfuric acid.
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vials with screw caps
Procedure:
-
To the dried extract, add 1 mL of methanolic HCl.
-
Seal the vial tightly and heat at 60-70°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial.
-
Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the hexane layer to a new vial and dry it over a small amount of anhydrous sodium sulfate.
-
The resulting solution containing methyl 8(17),12E,14-labdatrien-20-oate is ready for GC-MS analysis.
LC-MS/MS Analysis Protocol
This protocol is a general guideline and may need optimization for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow (Desolvation): 600 L/hr.
-
Gas Flow (Cone): 50 L/hr.
-
Acquisition Mode: Full scan MS and product ion scan (MS/MS) of the precursor ion [M+H]⁺ (m/z 303.23).
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation analysis.
GC-MS Analysis Protocol
This protocol is for the analysis of the methylated derivative.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
Mandatory Visualization
Signaling Pathways
Labdane diterpenes have been reported to exert their biological effects through modulation of key signaling pathways such as PI3K/AKT and MAPK. The following diagrams illustrate the potential mechanisms of action.
Caption: PI3K/AKT signaling pathway activation.
Caption: MAPK signaling pathway modulation.
Experimental Workflow
Caption: Mass spectrometry analysis workflow.
References
- 1. Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes: Developing Cell-Based Assays for 8(17),12E,14-Labdatrien-20-oic acid Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement cell-based assays for evaluating the biological activity of 8(17),12E,14-Labdatrien-20-oic acid. This labdane (B1241275) diterpene, isolated from Isodon yuennanensis, and its structural analogs are known for a variety of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1] The following protocols and guidelines will enable the systematic investigation of its therapeutic potential.
Background
Labdane-type diterpenoids are a diverse class of natural products with a characteristic bicyclic core structure.[1] Research on structurally similar compounds has revealed their potential to modulate key cellular processes. For instance, some labdane diterpenes have demonstrated the ability to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.[1][2] The proposed mechanism of action for some of these compounds involves the modulation of critical signaling pathways such as the NF-κB and PI3K/Akt pathways. Therefore, a multi-assay approach is recommended to comprehensively characterize the bioactivity of this compound.
Recommended Cell-Based Assays
A panel of cell-based assays is recommended to elucidate the biological effects of this compound. These assays are designed to assess its cytotoxic, pro-apoptotic, and anti-inflammatory activities.
-
Cytotoxicity Assays: To determine the compound's effect on cell viability and proliferation.
-
MTT Assay (metabolic activity)
-
LDH Release Assay (membrane integrity)
-
-
Apoptosis Assays: To investigate if the compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining (detection of early and late apoptosis)
-
Caspase-3/7 Activity Assay (measurement of key executioner caspases)
-
-
Anti-inflammatory Assays: To assess the compound's ability to modulate inflammatory responses.
-
Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) in response to an inflammatory stimulus (e.g., LPS).
-
Data Presentation
To facilitate the comparison of quantitative data obtained from the various assays, it is recommended to summarize the results in clearly structured tables. The following are example templates for data presentation.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| e.g., A549 | MTT | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| e.g., A549 | LDH | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| e.g., MCF-7 | MTT | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| e.g., MCF-7 | LDH | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data |
Table 2: Apoptotic Activity of this compound
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Increase in Caspase-3/7 Activity |
| e.g., A549 | Control | User Data | User Data | 1.0 |
| IC50 | User Data | User Data | User Data | |
| 2 x IC50 | User Data | User Data | User Data | |
| e.g., MCF-7 | Control | User Data | User Data | 1.0 |
| IC50 | User Data | User Data | User Data | |
| 2 x IC50 | User Data | User Data | User Data |
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| e.g., RAW 264.7 | Untreated Control | User Data | User Data |
| LPS (1 µg/mL) | User Data | User Data | |
| LPS + Compound (1 µM) | User Data | User Data | |
| LPS + Compound (10 µM) | User Data | User Data | |
| LPS + Compound (50 µM) | User Data | User Data |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a maximum LDH release control (treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for the selected time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described previously.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Protocol 5: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol uses ELISA to quantify the production of TNF-α and IL-6 in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocols.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by the compound.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.
References
Application Notes and Protocols for 8(17),12E,14-Labdatrien-20-oic Acid in Natural Product Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpenoid, a class of natural products known for a wide spectrum of biological activities. While specific research on this particular compound is emerging, the labdane (B1241275) skeleton is a common motif in molecules with significant therapeutic potential. This document provides an overview of the known applications of closely related labdane diterpenoids and offers detailed protocols for investigating the potential bioactivities of this compound, such as its antimicrobial and cytotoxic effects.
Potential Biological Activities
Labdane diterpenoids isolated from various natural sources have demonstrated a range of pharmacological effects. Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:
-
Antimicrobial Activity: Many labdane diterpenoids exhibit inhibitory activity against a variety of bacteria and fungi.
-
Cytotoxic Activity: This class of compounds has been shown to induce cell death in various cancer cell lines, suggesting potential applications in oncology.
-
Anti-inflammatory Activity: Some labdane diterpenoids can modulate inflammatory pathways, indicating their potential use in treating inflammatory disorders.
Quantitative Data Summary
The following table summarizes the biological activity of a closely related labdane diterpenoid, Polyalthic Acid, to provide a reference for potential efficacy.
| Compound | Biological Activity | Assay | Target | IC50 / MIC (µg/mL) |
| Polyalthic Acid | Antibacterial | Microdilution | Staphylococcus aureus | 25 |
| Antibacterial | Microdilution | Bacillus subtilis | 50 | |
| Antifungal | Microdilution | Candida albicans | 100 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound required to inhibit the growth of a specific microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth in the 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the test compound, positive control, and negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, measure the absorbance at 600 nm.
Application Notes and Protocols for Testing Antimicrobial Effects of Labdane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane-type diterpenes are a large and structurally diverse class of natural products isolated from various plants, fungi, and marine organisms.[1][2] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[2][3][4] The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents, and labdane (B1241275) diterpenes represent a promising source for the development of new antibiotics.[5][6][7]
This document provides detailed experimental protocols for evaluating the antimicrobial efficacy of labdane diterpenes. The described assays are fundamental for determining the inhibitory and killing activity of these compounds against various pathogens, providing critical data for preclinical drug development.[8] The key assays covered include Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational test in antimicrobial susceptibility testing. It determines the lowest concentration of a substance that prevents the visible growth of a microorganism.[9][10] The broth microdilution method is a common, scalable, and efficient technique for determining the MIC values of natural products like labdane diterpenes.[11][12]
Experimental Protocol: Broth Microdilution Method
Materials:
-
Labdane diterpene stock solution (dissolved in a suitable solvent like DMSO).[5]
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[5]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.[11][13]
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin).
-
Spectrophotometer or microplate reader.
-
0.5 McFarland turbidity standard.
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar (B569324) plate.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.[8]
-
Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Adjust the bacterial suspension with sterile broth to match the 0.5 McFarland standard. This suspension must be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the labdane diterpene stock solution in CAMHB directly in the 96-well microtiter plate. The typical final volume in each well is 100 µL.[9]
-
Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the maximum concentration of the solvent used) in each plate.[9]
-
-
Inoculation:
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL.[9]
-
-
Incubation & Reading:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[9]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the labdane diterpene at which there is no visible growth.[9] Optionally, a microplate reader can be used to measure absorbance at 600 nm, or a viability indicator like resazurin (B115843) can be added.[14]
-
Data Presentation
Summarize the MIC values for different labdane diterpenes and bacterial strains in a table.
| Labdane Diterpene | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound A | S. aureus ATCC 25923 | 8 | Gentamicin | 0.5 |
| Compound A | E. coli ATCC 25922 | 32 | Gentamicin | 1 |
| Compound B | S. aureus ATCC 25923 | 16 | Gentamicin | 0.5 |
| Compound B | E. coli ATCC 25922 | >64 | Gentamicin | 1 |
| Sclareol (B1681606) | S. aureus MRSA | 12.5 - 25 | Vancomycin | 1 |
| (E)-labda-8(17),12-diene-15,16-dial | B. cereus | 4 - 8 | Kanamycin | 3.5 |
(Note: The MIC values for Sclareol and (E)-labda-8(17),12-diene-15,16-dial are examples based on reported activities of labdane diterpenes against various bacteria.)[15][16]
Visualization: MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed after the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][17]
Experimental Protocol
Procedure:
-
Perform MIC Assay: First, determine the MIC of the labdane diterpene as described in the previous section.[9]
-
Sub-culturing: Following the MIC reading, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).[9]
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells.[9][17]
-
Spread Plating: Spread the aliquot evenly onto a properly labeled agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.[9]
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies (CFU) on each plate.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the initial inoculum count from the growth control well.[13] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[9]
Data Presentation
Present the MIC and MBC data together to assess the bactericidal or bacteriostatic nature of the compounds.
| Labdane Diterpene | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Compound A | S. aureus ATCC 25923 | 8 | 16 | 2 | Bactericidal |
| Compound A | E. coli ATCC 25922 | 32 | 64 | 2 | Bactericidal |
| Compound C | S. aureus ATCC 25923 | 8 | 128 | 16 | Bacteriostatic |
| Compound C | P. aeruginosa ATCC 27853 | 64 | >256 | >4 | Bacteriostatic |
Visualization: MBC Assay Workflow
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Time-Kill Kinetic Assay
The time-kill kinetic assay provides crucial pharmacodynamic information about the rate at which an antimicrobial agent kills a microorganism over time.[8] It helps to differentiate between bactericidal and bacteriostatic activity and can reveal concentration-dependent or time-dependent killing effects.[18][19]
Experimental Protocol
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a flask of broth (e.g., CAMHB) to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[13]
-
Assay Setup:
-
Prepare flasks with the desired final concentrations of the labdane diterpene (e.g., 0.5x, 1x, 2x, and 4x the MIC).[8]
-
Include a growth control flask with no compound.
-
Incubate all flasks in a shaking incubator at 35 ± 2°C.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[18]
-
-
Enumeration:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates for 18-24 hours, then count the viable colonies (CFU/mL).
-
-
Data Analysis:
Data Presentation
Present the time-kill data graphically, plotting Log₁₀ CFU/mL against time. A summary table can also be used.
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) | Log₁₀ Reduction (vs T=0) at 4x MIC |
| 0 | 5.7 | 5.7 | 5.7 | 0 |
| 2 | 6.5 | 5.1 | 4.2 | 1.5 |
| 4 | 7.4 | 4.3 | 3.1 | 2.6 |
| 8 | 8.6 | 3.5 | <2.0 | >3.7 |
| 24 | 9.1 | 3.1 | <2.0 | >3.7 |
Visualization: Time-Kill Assay Workflow
Caption: Workflow for the Time-Kill Kinetic assay.
Anti-Biofilm Assay
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[20][21] Evaluating the ability of labdane diterpenes to inhibit biofilm formation or eradicate established biofilms is crucial.
Experimental Protocol: Crystal Violet Staining Method
This protocol assesses the effect of the compound on biofilm biomass.[20]
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized bacterial suspension (adjusted to 1 x 10⁶ CFU/mL in a suitable growth medium like TSB with glucose) to the wells of a 96-well plate.
-
Add 100 µL of the labdane diterpene at various concentrations (e.g., sub-MIC concentrations to test inhibition of formation).
-
Incubate the plate under static conditions for 24-48 hours at 35 ± 2°C.
-
-
Washing:
-
Carefully discard the planktonic (free-floating) culture from the wells.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the well.[22]
-
-
Staining:
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
-
Solubilization & Quantification:
-
Add 200 µL of 95% ethanol (B145695) or 33% glacial acetic acid to each well to solubilize the stain bound to the biofilm.
-
Incubate for 15-30 minutes.
-
Measure the absorbance of the solubilized stain at 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control (no compound).
-
Data Presentation
Data can be presented as the percentage of biofilm inhibition at different concentrations.
| Labdane Diterpene | Concentration (µg/mL) | Absorbance (OD₅₇₀) (Mean ± SD) | % Biofilm Inhibition |
| Control | 0 | 1.25 ± 0.08 | 0% |
| Compound D | 4 (0.5x MIC) | 0.88 ± 0.05 | 29.6% |
| Compound D | 8 (1x MIC) | 0.45 ± 0.04 | 64.0% |
| Compound D | 16 (2x MIC) | 0.15 ± 0.02 | 88.0% |
Visualization: Anti-Biofilm Assay Workflow
Caption: Workflow for the Anti-Biofilm (Crystal Violet) assay.
Potential Mechanism of Action
While the precise mechanisms of action for many labdane diterpenes are still under investigation, some studies suggest they may interfere with bacterial regulatory systems or disrupt cell membranes.[1][15] For example, the labdane diterpene sclareol has been suggested to interfere with the AgrA signaling pathway, a quorum-sensing regulator in S. aureus.[1] Other studies on natural products point to cell wall damage as a potential mechanism.[23]
Visualization: Potential Bacterial Signaling Target
Caption: Hypothetical inhibition of the AgrA signaling pathway by a labdane diterpene.
References
- 1. Labdane Diterpenoids from Salvia tingitana Etl. Synergize with Clindamycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. NATURAL PRODUCT SCREENING FOR ANTIBACTERIAL AGENTS [actahort.org]
- 7. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. protocols.io [protocols.io]
- 12. scielo.br [scielo.br]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Promising Norlabdane-Heterocyclic Hybrids: Synthesis, Structural Characterization and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholars.direct [scholars.direct]
- 22. m.youtube.com [m.youtube.com]
- 23. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8(17),12E,14-Labdatrien-20-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8(17),12E,14-Labdatrien-20-oic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the semi-synthesis of this compound?
A common and cost-effective starting material is (-)-sclareol, a natural labdane (B1241275) diterpenoid. Its bicyclic core provides the necessary scaffold for the synthesis of the target molecule.
Q2: What are the key transformations in the synthesis of this compound from sclareol (B1681606)?
The synthesis generally involves three main stages:
-
Oxidative degradation of the sclareol side chain to form a key intermediate, typically a C-13 ketone.
-
Wittig reaction or a related olefination to construct the conjugated diene system at C-12 and C-14.
-
Selective oxidation of the C-20 methyl group to a carboxylic acid.
Q3: How can I purify the final product and separate potential geometric isomers?
Purification of the final product, this compound, and its potential (Z)-isomer can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with a C18 or a specialized C30 column, is effective for separating geometric isomers of carotenoids and related polyenes. Normal-phase chromatography on silica (B1680970) gel can also be employed, though it may be less effective for resolving subtle isomer differences.
Troubleshooting Guides
Problem 1: Low yield in the oxidative degradation of the sclareol side chain.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or adding a small amount of fresh oxidant. |
| Over-oxidation or side reactions | Use milder and more selective oxidizing agents. For example, ozonolysis followed by a reductive workup can be a controlled method for cleaving the side chain. Ensure the reaction temperature is strictly controlled. |
| Degradation of the product | Work up the reaction mixture promptly upon completion. Avoid prolonged exposure to acidic or basic conditions during extraction and purification. |
Problem 2: Poor stereoselectivity (formation of Z-isomer) in the Wittig reaction.
| Potential Cause | Recommended Solution |
| Use of a non-stabilized ylide | For the desired (E)-isomer, a stabilized ylide (e.g., a phosphonate (B1237965) ester in a Horner-Wadsworth-Emmons reaction) is generally preferred. These ylides favor the formation of the thermodynamically more stable E-alkene. |
| Reaction conditions favoring the Z-isomer | The Schlosser modification of the Wittig reaction can be employed to favor the E-isomer. This involves using a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the betaine (B1666868) intermediate to the more stable threo form, which then eliminates to the E-alkene. |
| Presence of lithium salts | Lithium salts can influence the stereochemical outcome. Using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) can sometimes improve E-selectivity compared to n-butyllithium. |
Problem 3: Difficulty in the selective oxidation of the C-20 methyl group.
| Potential Cause | Recommended Solution |
| Use of non-selective oxidizing agents | Strong, non-selective oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to over-oxidation and attack on the double bonds. |
| Steric hindrance of the C-20 methyl group | The C-20 methyl group is sterically hindered, making its oxidation challenging. A two-step approach is often more effective: first, introduce a directing group or perform a C-H activation step, followed by oxidation. |
| Low reactivity of the methyl group | Consider a stepwise oxidation. For instance, the methyl group can first be converted to a hydroxymethyl group, then to an aldehyde, and finally to the carboxylic acid. This allows for milder reagents at each step. The Pinnick oxidation is a mild and effective method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups like alkenes.[1][2][3][4][5] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
1. Oxidative Degradation of (-)-Sclareol to a C-13 Ketone
-
Reagents: (-)-Sclareol, potassium permanganate, sodium periodate (B1199274), t-butanol, water.
-
Procedure:
-
Dissolve (-)-sclareol in a mixture of t-butanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-mixed solution of potassium permanganate and sodium periodate in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with sodium bisulfite solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Wittig Reaction for Diene Formation
-
Reagents: C-13 ketone intermediate, appropriate phosphonium (B103445) salt (e.g., (3-methylbut-2-en-1-yl)triphenylphosphonium bromide), strong base (e.g., n-butyllithium or sodium hydride), anhydrous THF.
-
Procedure:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to -78 °C and add a solution of the C-13 ketone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
-
3. Oxidation of C-20 Aldehyde to Carboxylic Acid (Pinnick Oxidation)
-
Reagents: C-20 aldehyde precursor, sodium chlorite (B76162), 2-methyl-2-butene, sodium dihydrogen phosphate, t-butanol, water.
-
Procedure:
-
Dissolve the C-20 aldehyde in a mixture of t-butanol and 2-methyl-2-butene.
-
Add an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with sodium sulfite (B76179) solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the carboxylic acid by column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Wittig Reaction
| Base | Solvent | Temperature (°C) | Typical Yield of E-isomer (%) | Reference |
| n-Butyllithium | THF | -78 to RT | 60-75 | General Wittig Conditions |
| Sodium Hydride | THF | 0 to RT | 70-85 (HWE) | Horner-Wadsworth-Emmons |
| KHMDS | Toluene | -78 to RT | 75-90 | Schlosser Modification |
Table 2: Comparison of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidant | Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Jones Reagent | Acetone, 0 °C | 70-90 | Inexpensive, powerful | Harsh acidic conditions, toxic chromium waste |
| Pinnick Oxidation | t-BuOH/H₂O, RT | 85-95 | Mild, tolerates double bonds | Reagents can be moisture sensitive |
| Silver (I) Oxide | aq. NaOH | 80-95 | Mild | Cost of silver |
Visualizations
Caption: Proposed semi-synthetic workflow for this compound.
Caption: Troubleshooting guide for improving E-selectivity in the Wittig reaction.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of 8(17),12E,14-Labdatrien-20-oic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 8(17),12E,14-Labdatrien-20-oic acid during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous media?
This compound is a labdane-type diterpenoid, a class of natural products known for their diverse biological activities, including potential anti-inflammatory and anticancer properties.[1] Its chemical formula is C₂₀H₃₀O₂ with a molecular weight of approximately 302.45 g/mol .[2][3][4][5] Like many other labdane (B1241275) diterpenoids, it is a lipophilic ("fat-loving") molecule, which means it has poor water solubility. This inherent hydrophobicity makes it challenging to dissolve in the aqueous-based media typically used for in vitro assays, such as cell culture media and buffers.
Q2: I've observed precipitation when I add my this compound stock solution to my cell culture medium. What's happening?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent stock (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses, leaving the hydrophobic compound to aggregate and precipitate.
Q3: What is the recommended starting approach to solubilize this compound for an in vitro experiment?
The most common and recommended starting point is to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO). This stock solution is then serially diluted to the final working concentration in the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Troubleshooting Guides
Issue 1: Precipitation When Using a DMSO Stock Solution
My compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous buffer or cell culture medium.
-
Potential Cause: The final concentration of this compound exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration. It is essential to determine the maximum soluble concentration of the compound in your specific medium.
-
-
Potential Cause: The final concentration of DMSO is too low to maintain the compound's solubility.
-
Solution: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity, a slight increase might be necessary. However, it is crucial to stay within the tolerated limits for your specific cell line (generally below 0.5%, ideally below 0.1%).[6][7] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
-
-
Potential Cause: Rapid dilution and localized high concentration of the compound.
-
Solution: Instead of adding the DMSO stock directly to the full volume of the medium, perform a serial dilution. Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Issue 2: Compound Comes Out of Solution Over Time in the Incubator
My solution was clear initially, but after a few hours at 37°C, I see a precipitate.
-
Potential Cause: Temperature-dependent solubility. Some compounds are less soluble at higher temperatures.
-
Solution: While cell-based assays require incubation at 37°C, for cell-free assays, consider if a lower temperature is feasible. For cell cultures, reducing the final concentration of the compound is the most practical solution.
-
-
Potential Cause: Interaction with media components. The compound may be interacting with proteins (like those in fetal bovine serum), salts, or other components in the culture medium over time, leading to precipitation.
-
Solution: Consider reducing the serum concentration if your experimental design allows. Alternatively, using a protein-free medium for the initial hours of compound exposure might be an option. Another approach is to explore the use of solubilizing agents.
-
Solubilization Strategies and Experimental Protocols
If direct dilution of a DMSO stock solution is unsuccessful, the following strategies can be employed to enhance the aqueous solubility of this compound.
Strategy 1: Utilizing Co-solvents (DMSO)
Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent that can dissolve many polar and non-polar compounds.[8]
Table 1: Recommended DMSO Concentrations for In Vitro Studies
| Parameter | Recommendation | Rationale | Citations |
| Stock Solution Concentration | 10-50 mM in 100% DMSO | A high concentration allows for smaller volumes to be added to the final solution, minimizing the final DMSO concentration. | |
| Final DMSO Concentration in Cell Culture | < 0.5% (v/v) , ideally ≤ 0.1% (v/v) | To minimize cytotoxicity. The tolerance to DMSO varies between cell lines. | [6][7] |
| Vehicle Control | Essential | Always include a control with the same final concentration of DMSO as your treated samples. |
Protocol 1: Preparation of this compound using DMSO
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of your high-concentration stock solution in 100% DMSO to create a range of lower concentration stocks. This can make the final dilution into aqueous media more manageable and accurate.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or buffer to 37°C.
-
Add a small volume of your DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion and minimize precipitation.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Workflow for DMSO-based Solubilization
Caption: Workflow for dissolving this compound using DMSO.
Strategy 2: Utilizing Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[9] Non-ionic surfactants are generally preferred for in vitro studies due to their lower cytotoxicity.
Table 2: Common Surfactants for In Vitro Solubilization
| Surfactant | Type | Typical Concentration Range (v/v) in Media | Notes |
| Tween® 20 (Polysorbate 20) | Non-ionic | 0.01% - 0.1% | Generally considered biocompatible at low concentrations.[2] |
| Pluronic® F-68 (Poloxamer 188) | Non-ionic | 0.01% - 0.1% | Often used to protect cells from shear stress in suspension cultures.[7] |
Protocol 2: Solubilization using Tween® 20
-
Prepare a Tween® 20 Stock Solution:
-
Prepare a 1% (v/v) stock solution of Tween® 20 in your experimental buffer or serum-free medium.
-
-
Prepare the Compound-Surfactant Mixture:
-
Create a thin film of this compound by dissolving a known amount in a volatile organic solvent (e.g., methanol (B129727) or ethanol) in a glass vial and then evaporating the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Add the Tween® 20 stock solution to the thin film.
-
Vortex or sonicate the mixture until the compound is fully dispersed.
-
-
Prepare the Final Working Solution:
-
Dilute the compound-surfactant mixture in your complete cell culture medium to achieve the desired final concentrations of both the compound and Tween® 20.
-
Signaling Pathway of Surfactant Action
Caption: Mechanism of surfactant-mediated solubilization.
Strategy 3: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its aqueous solubility.[10][11] Methyl-β-cyclodextrin is a derivative with enhanced solubility and is commonly used in cell culture applications.
Table 3: Common Cyclodextrin for In Vitro Solubilization
| Cyclodextrin | Typical Concentration Range | Notes |
| Methyl-β-cyclodextrin (MβCD) | 1 - 10 mM | Can extract cholesterol from cell membranes at higher concentrations, which can be a confounding factor in experiments. |
Protocol 3: Solubilization using Methyl-β-cyclodextrin (MβCD)
-
Prepare an MβCD Stock Solution:
-
Dissolve MβCD in your experimental buffer or serum-free medium to make a stock solution (e.g., 100 mM).
-
-
Prepare the Compound-Cyclodextrin Complex:
-
As in the surfactant protocol, create a thin film of this compound.
-
Add the MβCD stock solution to the thin film.
-
Incubate the mixture, often with shaking or stirring, for several hours to overnight at room temperature to allow for complex formation.
-
-
Prepare the Final Working Solution:
-
Dilute the compound-MβCD complex in your complete cell culture medium to the desired final concentrations.
-
Logical Relationship of Cyclodextrin Complexation
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. bosterbio.com [bosterbio.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 8(17);12E;14-Labdatrien-20-oic acid - CAS:1639257-36-5 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US6960300B2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation for Labdane Diterpene Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) separation of labdane (B1241275) diterpene isomers.
Frequently Asked Questions (FAQs)
Q1: I am observing poor resolution between my labdane diterpene isomers. What are the initial steps to improve separation?
A1: Poor resolution between structurally similar isomers is a common challenge. A systematic approach to troubleshooting is the most effective way to identify and solve the issue. Start by evaluating your current method's parameters.
Initial Troubleshooting Steps:
-
Assess Peak Shape: Check for issues like peak broadening, tailing, or fronting, as these can significantly impact resolution.[1]
-
Evaluate Retention Times: If retention times are very close, it points to a lack of selectivity in your current method.[1]
-
Check System Suitability: Ensure your HPLC system is performing optimally by checking for pressure fluctuations, leaks, and baseline noise.[1][2]
If the system is functioning correctly, the next step is to modify the chromatographic parameters to enhance selectivity. Key areas to focus on are the mobile phase composition, column temperature, and stationary phase chemistry.
Q2: How can I optimize the mobile phase to improve the resolution of my isomers?
A2: Mobile phase optimization is a critical step for improving separation.[3][4] Small changes to the mobile phase composition can significantly alter selectivity.[5][6]
Strategies for Mobile Phase Optimization:
-
Modify Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.
-
Adjust pH: For ionizable compounds, the pH of the mobile phase is a crucial factor as it influences the ionization state of the analytes.[6][7]
-
Incorporate Additives: Small amounts of additives, like formic acid or trifluoroacetic acid, can improve peak shape and influence selectivity.
Troubleshooting Workflow for Mobile Phase Optimization
Caption: A flowchart for systematic mobile phase optimization.
Q3: Can adjusting the column temperature improve the separation of labdane diterpene isomers?
A3: Yes, adjusting the column temperature is a powerful tool for optimizing separations, as it can significantly affect selectivity.[8] For isomers, even subtle changes in temperature can alter the interactions between the analytes and the stationary phase, potentially leading to improved resolution.
General Effects of Temperature:
-
Increased Temperature: Generally leads to shorter retention times, sharper peaks, and lower backpressure.[8][9]
-
Decreased Temperature: Often increases retention times and can enhance resolution for closely eluting compounds, including isomers.[8][10]
It is advisable to explore a range of temperatures (e.g., 25°C to 60°C) to determine the optimal condition for your specific isomer pair.
| Parameter | Effect of Increasing Temperature | Effect of Decreasing Temperature |
| Retention Time | Decreases[8] | Increases[8] |
| Resolution | May increase or decrease | May improve for isomers[10] |
| Peak Shape | Generally sharper | May broaden slightly |
| Backpressure | Decreases[9] | Increases |
Q4: My isomers are still co-eluting. Should I consider a different stationary phase?
A4: If optimizing the mobile phase and temperature does not provide adequate resolution, changing the stationary phase is the next logical step. The choice of stationary phase is critical for achieving selectivity.
Stationary Phase Considerations:
-
Standard C18 Columns: These are a good starting point, but may not always provide the necessary selectivity for structurally similar isomers.
-
Different Alkyl Chain Lengths (e.g., C8, C30): A C30 column can offer enhanced shape selectivity for isomeric compounds.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity through π-π interactions, which can be beneficial for aromatic labdane diterpenes.
-
Chiral Stationary Phases (CSPs): If your isomers are enantiomers, a chiral column is essential for their separation.[1][11] Common chiral phases are based on cellulose (B213188) or amylose (B160209) derivatives.
Experimental Protocol: Screening for a Suitable Stationary Phase
-
Prepare a standard mixture of your labdane diterpene isomers in a suitable solvent (e.g., methanol or acetonitrile).
-
Select a set of columns with different stationary phases (e.g., C18, C30, Phenyl-Hexyl, and a chiral column if applicable).
-
Develop a generic gradient method to screen the columns. A good starting point for reversed-phase is a gradient of water and acetonitrile (both with 0.1% formic acid) from 10% to 90% acetonitrile over 20-30 minutes.
-
Inject the standard mixture onto each column using the same gradient method.
-
Compare the chromatograms to identify the stationary phase that provides the best initial separation.
-
Optimize the mobile phase and temperature for the most promising column.
Q5: I'm seeing peak tailing in my chromatograms. What are the common causes and how can I fix it?
A5: Peak tailing can obscure poor resolution and affect accurate quantification. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.
Common Causes and Solutions for Peak Tailing:
| Cause | Solution(s) |
| Secondary Silanol (B1196071) Interactions | - Add a mobile phase modifier (e.g., 0.1% formic acid or a competing base like triethylamine).- Operate at a lower pH (around 3) to suppress silanol activity. |
| Column Contamination | - Implement a column washing protocol with a strong solvent.- Use a guard column to protect the analytical column.[12] |
| Mismatched Sample Solvent | - Dissolve the sample in the initial mobile phase whenever possible.[1] |
| Column Void | - A void at the column inlet can cause peak distortion. This may require column replacement.[1] |
Logical Workflow for Troubleshooting Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing.
Example Experimental Protocol: Separation of Andrographolide (B1667393) and Neoandrographolide
This protocol provides a starting point for the separation of two common labdane diterpene isomers, andrographolide and neoandrographolide.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) |
| Mobile Phase | Methanol and Water (pH 3.05 with phosphoric acid) in a 50:50 v/v ratio |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 228 nm |
| Injection Volume | 0.5 µL |
| Sample Preparation | Dissolve samples in methanol. |
This isocratic method has been shown to be effective for the separation of andrographolide and its related compounds. For more complex mixtures or different isomers, a gradient elution may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. lcms.cz [lcms.cz]
8(17),12E,14-Labdatrien-20-oic acid stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of 8(17),12E,14-Labdatrien-20-oic acid, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For short-term storage or when in solution, it is advisable to protect the compound from light and excessive heat.
Q2: In which solvents can I dissolve this compound?
A2: Based on the general solubility of structurally similar labdane-type diterpenoids, this compound is expected to be soluble in a range of organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For biological assays, DMSO is a common choice; however, it is crucial to keep the final concentration in the assay medium low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: Is this compound sensitive to light?
Q4: What is the thermal stability of this compound?
A4: Labdane-type diterpenoids can be sensitive to high temperatures. While specific data for this compound is unavailable, as a general precaution, avoid exposing the compound to high heat for extended periods. If heating is necessary for dissolution, it should be done gently and for the shortest possible duration.
Q5: How does pH affect the stability of this compound?
A5: As a carboxylic acid, the ionization state of this compound will be dependent on the pH of the solution. At physiological pH, the carboxylic acid group will be deprotonated, which may affect its solubility and interaction with biological targets. Extreme pH conditions (highly acidic or alkaline) should be avoided as they can potentially lead to degradation through hydrolysis or other reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | 1. Incorrect solvent selection.2. Insufficient solvent volume.3. Compound has precipitated out of solution. | 1. Try a different recommended solvent (e.g., DMSO, dichloromethane).2. Gently warm the solution or use sonication to aid dissolution.3. Increase the volume of the solvent. |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage.2. Inaccurate concentration of the stock solution.3. Pipetting errors. | 1. Ensure the compound is stored at -20°C and protected from light.2. Prepare fresh stock solutions for critical experiments.3. Verify the calibration of pipettes and use proper pipetting techniques. |
| Loss of biological activity | 1. Compound degradation in the assay medium.2. Freeze-thaw cycles of the stock solution. | 1. Prepare fresh dilutions from a stock solution immediately before each experiment.2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitation in aqueous media | 1. Low aqueous solubility of the compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the experimental system. |
Experimental Protocols
General Protocol for Assessing Compound Stability by HPLC
This protocol outlines a general method for conducting forced degradation studies to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 60°C for 24 hours. Also, heat a sample of the stock solution at 60°C for 24 hours.
-
Photostability: Expose a sample of the stock solution in a transparent vial to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis by HPLC:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a reverse-phase HPLC method with a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Use a UV detector to monitor the elution of the parent compound and any degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent experimental results.
Technical Support Center: Addressing Resistance to Labdane Diterpenes in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to labdane (B1241275) diterpenes in cancer cell lines. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for cytotoxic labdane diterpenes in cancer cells?
A1: Labdane diterpenes exert their anti-cancer effects through a variety of mechanisms, often culminating in apoptosis and cell cycle arrest. Key compounds like andrographolide, sclareol, and coronarin D have been shown to modulate critical signaling pathways.[1][2][3][4][5] For instance, coronarin D activates the MAPK pathway, specifically stimulating ERK/JNK phosphorylation, which leads to the inhibition of proliferation and activation of the intrinsic apoptotic pathway.[1][5] Andrographolide has been reported to inhibit cancer cell migration and invasion, induce apoptosis, and cause cell cycle arrest in numerous cancer cell lines.[2][4] Sclareol has been shown to induce G1-phase cell cycle arrest and apoptosis through a p53-independent mechanism involving the activation of caspases-8, -9, and -3.[3]
Q2: My cancer cell line is showing increasing resistance to a labdane diterpene. What are the most common initial troubleshooting steps?
A2: When observing an increase in resistance, it is crucial to first validate your experimental setup.[6]
-
Compound Integrity: Confirm the purity, concentration, and stability of your labdane diterpene stock solution. Degradation or precipitation can lead to a decrease in efficacy.
-
Cell Line Authenticity: Perform regular cell line authentication (e.g., Short Tandem Repeat profiling) to ensure the correct cell line is being used and to check for cross-contamination.[6]
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to therapeutic agents.[6][7]
-
Assay Variability: Review your experimental protocol for consistency, paying close attention to cell seeding density, drug incubation times, and the viability assay being used.[6]
Q3: What are the potential molecular mechanisms driving acquired resistance to labdane diterpenes?
A3: While specific research on resistance to labdane diterpenes is emerging, several general mechanisms of drug resistance in cancer cells are likely contributors.[2] These can be broadly categorized as:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the labdane diterpene out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Alterations in Drug Targets: While specific molecular targets for many labdane diterpenes are still being fully elucidated, mutations or altered expression of these targets could prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of the drug. Since some labdane diterpenes modulate the MAPK and PI3K/Akt pathways, alterations in these or related pathways could confer resistance.[1][3][9]
-
Epigenetic Modifications: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug sensitivity and resistance, without changing the DNA sequence itself.[1][5][[“]]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can render cells resistant to apoptosis-inducing drugs like many labdane diterpenes.[2]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for a labdane diterpene in my cancer cell line.
| Potential Cause | Suggested Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure you are using cells within a consistent and low passage range for all experiments.[6] |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Over-confluent or unhealthy cells will respond differently to treatment. |
| Reagent Variability | Use the same lot of media, serum, and other critical reagents for a set of experiments to minimize variability. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of the labdane diterpene from a validated stock solution for each experiment. Ensure complete solubilization. |
Problem 2: My cancer cell line has developed a stable, high-level resistance to a labdane diterpene.
| Potential Cause | Suggested Solution |
| Upregulation of ABC Transporters | Perform a western blot or qPCR to assess the expression levels of common ABC transporters (P-gp, MRP1, BCRP) in your resistant cell line compared to the parental, sensitive line. You can also perform a functional efflux assay using a fluorescent substrate of these transporters. |
| Alterations in Target Signaling Pathway | Based on the known mechanism of action of your labdane diterpene, investigate key proteins in the relevant signaling pathway (e.g., MAPK, PI3K/Akt). Use western blotting to check for changes in the phosphorylation status or total protein levels of key pathway components (e.g., p-ERK, p-Akt). |
| Epigenetic Changes | Analyze global DNA methylation patterns or specific histone modifications in resistant versus sensitive cells. Treatment with epigenetic modifying agents (e.g., DNA methyltransferase inhibitors, histone deacetylase inhibitors) may re-sensitize the cells to the labdane diterpene.[5] |
| Selection of a Resistant Subpopulation | Perform single-cell cloning of the resistant population to investigate heterogeneity in the resistance mechanisms. |
Data Presentation
Table 1: Cytotoxicity of Selected Labdane Diterpenes in Various Cancer Cell Lines (IC50 Values in µM)
| Labdane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Andrographolide | HEC-1-A (Endometrial) | 20 | [8] |
| Sclareol | HCT116 (Colon) | Not Specified | [3] |
| Coronarin D | Glioblastoma Cell Lines | Not Specified | [1][5] |
| 13S-nepetaefolin | HCC70 (Breast) | 24.65 ± 1.18 | [9] |
| Nepetaefuran | HCC70 (Breast) | 73.66 ± 1.10 | [9] |
| Leonotinin | HCC70 (Breast) | 94.89 ± 1.10 | [9] |
| Dubiin | HCC70 (Breast) | 127.90 ± 1.23 | [9] |
Table 2: Hypothetical Example of Acquired Resistance to a Labdane Diterpene in a Cancer Cell Line
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | Labdane Diterpene X | 5.2 ± 0.7 | 1 |
| Resistant Subline | Labdane Diterpene X | 48.9 ± 5.3 | 9.4 |
| Parental Cell Line + Verapamil (P-gp inhibitor) | Labdane Diterpene X | 4.9 ± 0.6 | - |
| Resistant Subline + Verapamil (P-gp inhibitor) | Labdane Diterpene X | 15.3 ± 2.1 | 2.9 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the labdane diterpene in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Analysis of Signaling Pathways and ABC Transporters
-
Protein Extraction: Treat sensitive and resistant cells with the labdane diterpene for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-P-gp, anti-p-ERK, anti-total-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action for certain labdane diterpenes.
Caption: Potential mechanisms of resistance to labdane diterpenes.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of MAP kinases and MAP kinase phosphatase-1 in resistance to breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 6. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 10. consensus.app [consensus.app]
Minimizing degradation of 8(17),12E,14-Labdatrien-20-oic acid during extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of 8(17),12E,14-Labdatrien-20-oic acid during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features of concern for stability?
This compound is a labdane (B1241275) diterpenoid isolated from sources such as the rhizomes of Isodon yuennanensis[1]. Its structure contains several features that are susceptible to degradation during extraction:
-
Conjugated Triene System: The 12E,14-diene in conjugation with the 8(17)-exocyclic double bond forms a conjugated triene system. Such systems are highly susceptible to oxidation, polymerization, and isomerization when exposed to heat, light, and oxygen[2][3][4].
-
Exocyclic Double Bond: The 8(17)-methylene group is a reactive site, prone to isomerization and oxidation.
-
Carboxylic Acid Group: The C-20 carboxylic acid moiety can undergo esterification if alcoholic solvents are used for prolonged periods, especially under acidic or basic conditions.
Q2: What are the primary causes of degradation of this compound during extraction?
The primary causes of degradation for this compound, and for terpenes in general, include:
-
Oxidation: The conjugated triene system is prone to oxidation, which can lead to the formation of hydroperoxides and subsequently conjugated trienols[4]. This is often accelerated by exposure to air (oxygen), heat, and light.
-
Isomerization: Double bonds, particularly the exocyclic one, can shift position under acidic or thermal stress, leading to the formation of more stable endocyclic isomers.
-
Polymerization: The reactive double bonds can lead to polymerization, especially at higher concentrations and temperatures[5].
-
Thermal Degradation: High temperatures used in some extraction methods (like Soxhlet) can cause decomposition of the molecule[3][6].
Q3: What is a recommended starting solvent for the extraction of this compound?
Based on published literature, a 70% acetone (B3395972) solution has been successfully used to isolate this compound from the rhizomes of Isodon yuennanensis[1]. Other common solvents for diterpene extraction from Isodon species include methanol[7]. The choice of solvent will also depend on the subsequent purification steps.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Compound | Incomplete Extraction: The solvent may not be optimal, or the extraction time/temperature is insufficient. | - Consider using a solvent system of medium polarity, such as 70% acetone or ethanol. - Increase extraction time or employ methods like ultrasound-assisted extraction (UAE) to improve efficiency at lower temperatures. |
| Degradation during Extraction: Exposure to high temperatures, light, or oxygen. | - Use low-temperature extraction methods (e.g., maceration in the cold, UAE). - Protect the extraction vessel from light by wrapping it in aluminum foil. - Degas solvents and perform extraction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Impurities/Degradation Products | Oxidation: The conjugated triene system is oxidizing. | - Add antioxidants (e.g., BHT, ascorbic acid) to the extraction solvent. - Minimize headspace in the extraction vessel and purge with an inert gas. |
| Isomerization: Acidic conditions or heat causing rearrangement of double bonds. | - Use neutral, high-purity solvents. - Avoid high temperatures. - If the plant matrix is acidic, consider a mild, non-reactive buffering agent. | |
| Co-extraction of other compounds: The solvent is not selective enough. | - Perform a preliminary extraction with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds before extracting the target molecule with a more polar solvent. | |
| Difficulty in Isolating the Compound | Emulsion formation during liquid-liquid extraction: Presence of surfactants or particulate matter. | - Centrifuge the mixture to break the emulsion. - Add a saturated salt solution (brine) to increase the polarity of the aqueous phase. |
| Compound is unstable on silica (B1680970) gel: The acidic nature of silica gel can cause degradation. | - Use deactivated or neutral silica gel for chromatography. - Consider alternative purification methods like counter-current chromatography or preparative HPLC with a C18 column. |
Experimental Protocols
Protocol 1: Cold Maceration for Minimizing Degradation
This protocol is designed to minimize thermal degradation and oxidation.
-
Preparation of Plant Material: Air-dry the plant material (e.g., rhizomes of Isodon yuennanensis) at room temperature in a well-ventilated, dark place. Grind the dried material to a coarse powder.
-
Solvent Preparation: Prepare a solution of 70% acetone in deionized water. For enhanced protection against oxidation, degas the solvent by sparging with nitrogen gas for 15-20 minutes. Optionally, add an antioxidant like BHT (Butylated hydroxytoluene) to a final concentration of 0.01%.
-
Extraction:
-
Place the powdered plant material in a sealed container (e.g., an Erlenmeyer flask with a stopper).
-
Add the prepared solvent in a solid-to-liquid ratio of 1:10 (w/v).
-
Wrap the container in aluminum foil to protect it from light.
-
Macerate for 48-72 hours at 4°C on an orbital shaker.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Solvent Partitioning:
-
Suspend the concentrated crude extract in water.
-
Perform liquid-liquid extraction sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol) to partition the compounds based on their polarity. The labdane diterpenoids are expected to be in the ethyl acetate fraction.
-
-
Purification: Further purify the ethyl acetate fraction using column chromatography on neutral or deactivated silica gel, or by using preparative HPLC.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Experimental Workflow for Minimized Degradation
Caption: Workflow for extraction with minimal degradation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting extraction issues.
References
- 1. Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting low bioactivity in labdane diterpene experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with labdane (B1241275) diterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioactivity experiments, with a focus on resolving issues of low or inconsistent results.
Troubleshooting Guide: Low Bioactivity
This guide provides a structured approach to diagnosing and resolving common issues that can lead to unexpectedly low bioactivity in your labdane diterpene experiments.
Q1: My labdane diterpene shows lower than expected bioactivity. What are the first steps I should take?
When encountering low bioactivity, a systematic review of your experimental setup is crucial. Begin by verifying the fundamentals of your experiment before exploring more complex causes.
Here is a logical workflow to troubleshoot the issue:
Caption: Initial troubleshooting workflow for low bioactivity.
Start by confirming the identity and purity of your labdane diterpene using analytical techniques such as NMR and mass spectrometry. Ensure the compound has not degraded during storage. Labdane diterpenes can be unstable, so proper storage and handling are critical to prevent the degradation of active compounds.[1]
Q2: How can I address the poor solubility of my hydrophobic labdane diterpene in aqueous assay buffers?
Poor solubility is a common cause of "false negatives" in bioassays and can lead to compound precipitation.[1] It is essential to ensure your labdane diterpene is fully dissolved at the tested concentrations.
Troubleshooting Steps for Solubility Issues:
-
Solvent Selection: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Solubilizing Agents: Consider the use of co-solvents or non-ionic detergents like Tween 80 or Triton X-100 in your assay buffer to improve solubility and prevent aggregation.
-
Visual Inspection: Always visually inspect your assay plates for any signs of compound precipitation, both before and after incubation.
-
Sonication: Gentle sonication can aid in the dissolution of your compound in the stock solution.
Q3: Could my labdane diterpene be unstable in the cell culture medium?
Yes, the stability of your compound under experimental conditions is a critical factor. Natural products can be unstable, and degradation can lead to a loss of bioactivity.[1]
Recommendations:
-
Stability Studies: Perform a preliminary experiment to assess the stability of your labdane diterpene in the cell culture medium over the time course of your assay. This can be done by incubating the compound in the medium, collecting samples at different time points, and analyzing them by HPLC or LC-MS.
-
Fresh Preparations: Always prepare fresh dilutions of your compound from a stock solution immediately before each experiment.
Q4: Is it possible that my compound is interfering with the assay itself?
Yes, some compounds, known as Pan-Assay Interference Compounds (PAINS), can produce false-positive results by interfering with assay readouts through various mechanisms, including non-specific reactivity with proteins, fluorescence, or redox activity.[2][3] While often associated with false positives, these properties can also lead to misleadingly low activity in certain assay formats. Natural products can be a source of PAINS.[4]
How to Check for Assay Interference:
-
Counter-Screens: If you are using a fluorescence-based assay, perform a counter-screen using a different detection method, such as luminescence, to rule out interference.
-
PAINS Databases: Check the structure of your labdane diterpene against known PAINS databases. However, be aware that not all compounds flagged as PAINS will interfere in every assay.
Frequently Asked Questions (FAQs)
Q5: What are typical bioactive concentrations for labdane diterpenes?
The bioactive concentrations of labdane diterpenes can vary widely depending on the specific compound, the biological target, and the cell line being tested. However, many have shown cytotoxic or anti-inflammatory effects in the low micromolar range. Below is a summary of reported IC50 values for some common labdane diterpenes.
| Labdane Diterpene | Cell Line | Activity | IC50 (µM) | Reference(s) |
| Andrographolide (B1667393) | MCF-7 (Breast Cancer) | Cytotoxicity (48h) | 32.90 ± 0.02 | [5][6] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity (48h) | 37.56 ± 0.03 | [5][6] | |
| A2780 (Ovarian Cancer) | Cytotoxicity | 19.69 ± 1.10 | [7] | |
| A2780cisR (Cisplatin-Resistant Ovarian Cancer) | Cytotoxicity | 6.66 ± 1.66 | [7] | |
| A549 (Lung Cancer) | Cytotoxicity | 3.5 - 6.6 | [8] | |
| KB (Oral Cancer) | Cytotoxicity | 106.2 | [9] | |
| Sclareol (B1681606) | H1688 (Small Cell Lung Cancer) | Cytotoxicity (24h) | 42.14 | [10][11] |
| H146 (Small Cell Lung Cancer) | Cytotoxicity (24h) | 69.96 | [10][11] | |
| A549 (Lung Cancer, Hypoxia) | Cytotoxicity (48h) | ~24 (8 µg/mL) | [12] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 11.06 | [13][14] | |
| HCT116 (Colon Cancer) | Apoptosis Induction | 100 | [13][14] | |
| Coronarin D | HL-60 (Leukemia) | Cytotoxicity | 15.12 ± 0.53 | [15] |
| SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 12.92 ± 0.60 | [15] | |
| RAW 264.7 (Macrophages) | NO Production Inhibition | 23.56 ± 0.99 | [15] | |
| Hispanolone | Various Leukemia Cell Lines | Cytotoxicity | 11.4 - 27.3 µg/mL | [16][17] |
| Marrubiin | Various Cancer Cell Lines | Cytotoxicity | Generally low | [2] |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
Q6: My compound is pure, soluble, and stable, but still shows low activity in a cell-based assay. What else could be the problem?
If you have ruled out issues with the compound itself, the next step is to investigate cellular factors.
-
Cellular Uptake and Efflux: Labdane diterpenes are generally hydrophobic and may passively diffuse across cell membranes. However, some cells may actively efflux the compound using transporters like P-glycoprotein, reducing the intracellular concentration. Consider using cell lines with varying levels of efflux pump expression or using an efflux pump inhibitor as a control.
-
Cell Health and Density: Ensure that the cells used in your assay are healthy and in the logarithmic growth phase. Cell density should be optimized for each assay to ensure a sufficient signal-to-noise ratio.
-
Target Expression: If you are investigating a specific molecular target, confirm that the cell line you are using expresses that target at a sufficient level.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the labdane diterpene. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a colorimetric method used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants. This is a common assay for assessing the anti-inflammatory potential of compounds.
Detailed Protocol:
-
Cell Culture and Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the labdane diterpene for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction:
-
Add an equal volume of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add an equal volume of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The nitrite concentration is determined by comparison to a sodium nitrite standard curve.
Signaling Pathways Modulated by Labdane Diterpenes
Labdane diterpenes exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Several labdane diterpenes have been shown to inhibit this pathway.[18]
Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.
Coronarin D, for example, has been shown to inhibit both constitutive and inducible NF-κB pathway activation.[19][20] This inhibition prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Labdane diterpenes like coronarin D and sclareol are known to modulate MAPK signaling.[11][14][21]
Caption: Modulation of the MAPK signaling pathway by labdane diterpenes.
For instance, Coronarin D can stimulate ERK/JNK phosphorylation, leading to the inhibition of cell proliferation and the activation of apoptosis.[21] Sclareol has also been shown to attenuate the p38 MAPK/ERK/JNK pathways in the context of inflammation.[11]
Androgen Receptor Signaling Pathway
The androgen receptor (AR) is a crucial driver in the development and progression of prostate cancer. Targeting the AR signaling pathway is a key therapeutic strategy. The labdane diterpene andrographolide has been identified as an inhibitor of this pathway.[4][5]
Caption: Inhibition of the Androgen Receptor signaling pathway by andrographolide.
Andrographolide can down-regulate AR expression at both the mRNA and protein levels, prevent its nuclear translocation, and inhibit the transactivation of its target genes.[5][21] It achieves this, in part, by preventing the binding of Hsp90 to the AR, which leads to the proteasome-mediated degradation of the receptor.[4][6]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity and immunomodulating characteristics of labdane diterpenes from Marrubium cylleneum and Marrubium velutinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide targets androgen receptor pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 11. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Salvia sclarea L. Essential Oil Extract and Its Antioxidative Phytochemical Sclareol Inhibit Oxytocin-Induced Uterine Hypercontraction Dysmenorrhea Model by Inhibiting the Ca2+–MLCK–MLC20 Signaling Cascade: An Ex Vivo and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro [pubmed.ncbi.nlm.nih.gov]
- 18. Activity difference of three labdane diterpenoids on human constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Antioxidant and Enzyme Inhibition Properties of Croton hirtus L’Hér. Extracts Obtained with Different Solvents [mdpi.com]
- 20. oncotarget.com [oncotarget.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Results in Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their cytotoxicity assay methods for more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during cytotoxicity experiments in a question-and-answer format.
Q1: My results show high variability between replicate wells. What are the common causes and solutions?
High variability between replicates is a frequent challenge that can obscure the true effect of a test compound. The primary causes often relate to inconsistencies in cell handling and assay setup.[1]
Troubleshooting High Replicate Variability
| Potential Cause | Explanation | Recommended Solution |
| Uneven Cell Seeding | A non-homogenous cell suspension leads to different numbers of cells being plated in each well.[2] | Ensure the cell suspension is thoroughly mixed before and during plating. For adherent cells, gently swirl the flask or pipette the suspension up and down multiple times.[2] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, compounds, or reagents is a major source of variability.[2] | Use calibrated pipettes and ensure proper technique. Change pipette tips between different solutions. For serial dilutions, ensure thorough mixing at each step.[1] |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to altered cell growth and inconsistent results.[3][4][5] | Avoid using the outer wells; instead, fill them with sterile PBS or culture medium to create a humidity barrier.[4] Alternatively, use specialized plates designed to minimize edge effects.[4] |
| Compound Precipitation | The test compound may precipitate out of solution when added to the culture medium, leading to uneven exposure to the cells. | Visually inspect for precipitates after compound addition. If present, review the compound's solubility and consider adjusting the solvent or using a lower final concentration.[6][7] |
| Cell Clumping | Aggregates of cells will lead to uneven plating and can affect assay readings. | Ensure a single-cell suspension is achieved after trypsinization or cell scraping. If necessary, gently pipette the suspension through a small gauge needle or use a cell strainer. |
Q2: I'm observing a high background signal in my negative/vehicle control wells. What could be the cause?
High background signals can mask the true cytotoxic effect of your compound and are often due to issues with the assay reagents or the cells themselves.
Troubleshooting High Background Signal
| Assay Type | Potential Cause | Recommended Solution |
| General | Microbial Contamination | Bacteria or yeast can interfere with many cytotoxicity assays. Regularly check cultures for contamination and always use aseptic techniques.[2] |
| Phenol Red Interference | Phenol red in culture media can interfere with colorimetric assays.[8][9][10] | |
| MTT/XTT/WST | Direct Reduction of Reagent | Some compounds have reducing properties and can directly convert the tetrazolium salt to formazan (B1609692), independent of cellular activity.[1][11] |
| LDH | High Spontaneous LDH Release | This indicates that the control cells are stressed or dying due to suboptimal culture conditions or harsh handling.[1] |
| Serum LDH Activity | Serum in the culture medium contains LDH, which can contribute to the background signal.[12] | |
| Apoptosis (Fluorescence) | Excessive Reagent Concentration | Using too much fluorescently labeled antibody or dye can lead to non-specific binding.[13][14] |
| Inadequate Washing | Insufficient washing can leave residual unbound fluorophores, increasing background fluorescence.[13][14] |
Q3: My compound is not showing a dose-dependent cytotoxic effect. What should I investigate?
The absence of a clear dose-response curve can be due to several factors, from the compound's properties to the assay conditions.
Troubleshooting Lack of Dose-Response
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Concentration Range | The concentrations tested may be too high (already causing maximum toxicity) or too low (no effect). | Test a wider range of concentrations, often on a logarithmic scale (e.g., 0.01, 0.1, 1, 10, 100 µM). |
| Compound Instability or Precipitation | The compound may degrade or precipitate at higher concentrations in the culture medium.[6][7] | Check the compound's stability and solubility in your assay medium. Prepare fresh dilutions for each experiment.[6][7] |
| Sub-optimal Incubation Time | The duration of compound exposure may be too short or too long to observe a dose-dependent effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[11] |
| Cell Seeding Density | The number of cells plated can influence their sensitivity to the compound.[15][16] | Optimize the cell seeding density to ensure cells are in an exponential growth phase during the experiment.[15][16] |
| Assay Interference | The compound may interfere with the assay chemistry, masking its true effect. | Use an orthogonal assay that measures a different endpoint (e.g., if using an MTT assay, confirm with an LDH or apoptosis assay).[1] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[17] Incubate for 24 hours to allow for cell attachment and recovery.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.[1]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][15]
-
Data Acquisition: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][13]
LDH Cytotoxicity Assay
This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[1] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[1]
-
Maximum LDH Release Control: To a set of control wells (untreated cells), add 10 µL of 10X Lysis Buffer (e.g., 1% Triton X-100) and incubate for 15 minutes at 37°C.[1] Centrifuge and transfer 50 µL of this supernatant to the new plate.[1]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[1]
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light.[18] Add 50 µL of stop solution (if provided in the kit).[18] Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[18]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to the spontaneous release (vehicle control) and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells using fluorescently labeled Annexin V and identifies necrotic cells with compromised membranes using PI.
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase, as trypsin with EDTA can interfere with the assay.[19]
-
Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2][14]
-
Staining: Add 5 µL of fluorescently labeled Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL) to 100 µL of the cell suspension.[2][20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[2]
Signaling Pathways & Experimental Workflows
Visual representations of key cellular processes and experimental procedures.
General workflow for a plate-based cytotoxicity assay.
A logical approach to troubleshooting inconsistent cytotoxicity assay results.
Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.newhaven.edu [digitalcommons.newhaven.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. yeasenbio.com [yeasenbio.com]
- 20. researchgate.net [researchgate.net]
- 21. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Labdane Diterpenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies with labdane (B1241275) diterpenes. The focus is on enhancing the bioavailability of these often poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of labdane diterpenes often low in in vivo studies?
A1: The low bioavailability of many labdane diterpenes stems from their chemical nature. These compounds are often highly lipophilic and have poor aqueous solubility and a slow dissolution rate.[1] This makes it difficult for them to be absorbed effectively in the gastrointestinal tract, leading to insufficient concentrations in the bloodstream to elicit a therapeutic effect.[1]
Q2: What are the primary strategies to enhance the bioavailability of labdane diterpenes?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and improve the bioavailability of labdane diterpenes. The most common and effective approaches include:
-
Nanoformulations (e.g., Nanoemulsions): Reducing particle size to the nanoscale increases the surface area-to-volume ratio, which can significantly improve dissolution rates.[2][3]
-
Solid Dispersions: Dispersing the labdane diterpene in a hydrophilic polymer matrix can enhance its wettability and dissolution.[4][5] This technique can convert the drug to an amorphous state, which is more soluble than the crystalline form.[5]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the lipophilic labdane diterpene molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[2][6][7]
Q3: How do I choose the most suitable bioavailability enhancement technique for my specific labdane diterpene?
A3: The choice of technique depends on the physicochemical properties of your specific labdane diterpene, the desired dosage form, and the intended route of administration. A preliminary screening of different formulation approaches is often recommended. Factors to consider include the compound's melting point, solubility in various solvents, and compatibility with different excipients.
Troubleshooting Guides
Nanoemulsion Formulation
Problem: My labdane diterpene precipitates out of the nanoemulsion during storage.
-
Possible Cause: The concentration of the labdane diterpene may exceed its maximum solubility in the oil phase and surfactant mixture.
-
Troubleshooting Steps:
-
Determine the maximum solubility of your labdane diterpene in the chosen oil and surfactant system.
-
Reduce the concentration of the labdane diterpene in the formulation to below its saturation point.[8]
-
Optimize the surfactant-to-oil ratio (S:O) to improve the emulsification and stability of the system.[8]
-
Consider using a co-surfactant to further enhance the stability of the nanoemulsion.
-
Problem: The droplet size of my nanoemulsion is too large or inconsistent.
-
Possible Cause: Inefficient homogenization process or suboptimal formulation composition.
-
Troubleshooting Steps:
-
Increase the homogenization time or pressure to provide more energy for droplet size reduction.[9]
-
Optimize the surfactant concentration; insufficient surfactant can lead to droplet coalescence.
-
Investigate different types of surfactants to find one that is more effective for your specific oil phase and labdane diterpene.
-
Solid Dispersion Formulation
Problem: The solid dispersion does not improve the dissolution rate of my labdane diterpene.
-
Possible Cause: The drug may not be in an amorphous state within the polymer matrix, or the chosen polymer is not suitable.
-
Troubleshooting Steps:
-
Use analytical techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the physical state of the labdane diterpene in the solid dispersion.
-
Select a hydrophilic carrier in which the labdane diterpene has good solubility.[10]
-
Increase the ratio of the carrier to the drug to ensure complete dispersion.[4]
-
Explore different preparation methods for the solid dispersion, such as solvent evaporation or melt extrusion, as the method can influence the final properties.[4][10]
-
Problem: The solid dispersion is physically unstable and recrystallizes over time.
-
Possible Cause: The amorphous drug is thermodynamically unstable and tends to revert to its more stable crystalline form. The chosen polymer may not be effectively inhibiting recrystallization.
-
Troubleshooting Steps:
-
Select a polymer with a high glass transition temperature (Tg) to restrict the mobility of the drug molecules.
-
Incorporate a second polymer or a surfactant to act as a recrystallization inhibitor.
-
Store the solid dispersion under controlled temperature and humidity conditions to minimize instability.
-
Cyclodextrin Inclusion Complexation
Problem: The formation of the inclusion complex is inefficient.
-
Possible Cause: The size of the labdane diterpene molecule may not be compatible with the cavity size of the chosen cyclodextrin. The method of complexation may not be optimal.
-
Troubleshooting Steps:
-
Screen different types of cyclodextrins (α-CD, β-CD, γ-CD, and their derivatives) to find the best fit for your molecule.[11] β-Cyclodextrin is commonly used due to its cavity size being suitable for many guest molecules.[11]
-
Optimize the molar ratio of the labdane diterpene to the cyclodextrin.
-
Experiment with different preparation methods such as co-precipitation, kneading, or spray-drying to improve complexation efficiency.[6]
-
Problem: The solubility enhancement with the cyclodextrin complex is lower than expected.
-
Possible Cause: Incomplete complexation or the intrinsic solubility of the complex itself is limited.
-
Troubleshooting Steps:
-
Confirm complex formation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.
-
Consider using chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which have higher aqueous solubility and can form more soluble complexes.[12]
-
Quantitative Data Summary
| Formulation Strategy | Key Parameters | Typical Values/Ranges | Reference |
| Nanoemulsion | Surfactant:Oil Ratio (S:O) | 80:20 | [8] |
| Emulsifier Concentration | 16% w/w | [8] | |
| Oil Phase Concentration | 4% w/w | [8] | |
| Droplet Size | < 200 nm | [13] | |
| Solid Dispersion | Drug:Carrier Ratio | 1:1 to 1:10 (w/w) | [4] |
| Polymer Carrier | Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP), Eudragit | [4][10] | |
| Cyclodextrin Complex | Molar Ratio (Drug:CD) | 1:1 or 1:2 | [12] |
| Cyclodextrin Type | β-Cyclodextrin, HP-β-Cyclodextrin | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a Labdane Diterpene-Loaded Nanoemulsion by Phase Inversion Composition (PIC) Method
-
Preparation of the Oil Phase: Dissolve the labdane diterpene in the selected oil (e.g., caprylic/capric triglyceride) at a concentration below its saturation solubility.
-
Preparation of the Surfactant/Oil Mixture: Add the surfactant (e.g., Polysorbate 80) to the oil phase containing the labdane diterpene. The ratio of surfactant to oil (S:O) is typically around 80:20.[8] Homogenize the mixture using a vortex mixer.
-
Formation of the Nanoemulsion: Slowly add the aqueous phase (water) drop by drop to the surfactant/oil mixture at room temperature with continuous stirring.[8] The final composition is typically around 16% emulsifier, 4% oil phase, and 80% water.[8]
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Preparation of a Labdane Diterpene Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve both the labdane diterpene and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol (B145695) or methanol) in which both components are soluble.[4][10]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Once completely dry, grind the solid mass into a fine powder using a mortar and pestle.
-
Sieving: Sieve the powder to obtain particles of a uniform size.[4]
-
Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug and assess its dissolution properties compared to the pure drug.
Protocol 3: Preparation of a Labdane Diterpene-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix the labdane diterpene and cyclodextrin (e.g., β-cyclodextrin) in a specific molar ratio (e.g., 1:1) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture to form a paste. Knead the paste for a defined period (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex and evaluate the enhancement in aqueous solubility and dissolution rate.
Visualizations
Caption: Workflow for Nanoemulsion Preparation.
Caption: Signaling Pathways Modulated by Labdane Diterpenes.[14][15]
References
- 1. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. japsonline.com [japsonline.com]
- 5. japer.in [japer.in]
- 6. oatext.com [oatext.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpls.org [wjpls.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Path of Natural Product Isolation
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the complex yet rewarding field of natural product isolation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common pitfalls encountered during extraction, fractionation, purification, and structure elucidation.
I. Extraction: The Crucial First Step
The journey of isolating a natural product begins with its efficient extraction from the source material. However, this initial step is fraught with potential challenges that can impact the final yield and purity of your target compound.
Troubleshooting Guide: Extraction
Q1: My extraction yield is significantly lower than expected. What are the possible causes and solutions?
A1: Low extraction yields can be attributed to several factors. Firstly, consider the quality of your source material; the concentration of secondary metabolites can vary based on factors like the age of the plant, time of harvest, and storage conditions. Secondly, your extraction method may not be optimal. Key parameters to investigate include:
-
Solvent Choice: The polarity of your solvent should match that of your target compound. For instance, polar solvents like methanol (B129727) and ethanol (B145695) are effective for extracting polar compounds such as flavonoids and phenols, while non-polar solvents like hexane (B92381) are better for lipids and terpenoids. Experimenting with solvent mixtures can also enhance extraction efficiency.
-
Temperature: While elevated temperatures can improve solvent penetration and compound solubility, excessive heat can lead to the degradation of thermolabile compounds.
-
Extraction Time: Ensure you are allowing sufficient time for the solvent to penetrate the matrix and solubilize the target compound. For maceration, this could be hours to days. For methods like Soxhlet or ultrasonic extraction, the time can be significantly shorter.
-
Particle Size: Grinding the source material to a fine powder increases the surface area for solvent interaction, which can improve extraction efficiency. However, an excessively fine powder can lead to difficulties in filtration.
Q2: I'm observing degradation of my target compound during extraction. How can I prevent this?
A2: Compound degradation is a common issue, particularly for sensitive molecules. To mitigate this:
-
Avoid High Temperatures: For thermolabile compounds, consider using non-heat-based extraction methods like maceration or ultrasound-assisted extraction (UAE) instead of Soxhlet or reflux extraction.
-
Protect from Light: If your compound is light-sensitive, perform the extraction in amber-colored glassware or in a dark environment.
-
Control pH: The pH of your extraction solvent can influence the stability of your compound. Ensure the pH is within a range where your target molecule is stable.
-
Use Antioxidants: For compounds prone to oxidation, the addition of antioxidants to the extraction solvent can be beneficial.
Quantitative Data: Comparison of Extraction Methods for Flavonoids
The choice of extraction method and solvent can significantly impact the yield of a particular class of natural products. The table below summarizes the extraction yield of flavonoids from Limnophila aromatica using various solvents and methods.
| Solvent System | Extraction Method | Extraction Yield (%) | Total Flavonoid Content (mg QE/g DW) |
| 100% Methanol | Maceration | 26.06 | 15.75 |
| 75% Aqueous Methanol | Maceration | 28.71 | 20.13 |
| 50% Aqueous Methanol | Maceration | 28.65 | 16.88 |
| 100% Ethanol | Maceration | 17.03 | 25.13 |
| 75% Aqueous Ethanol | Maceration | 26.08 | 18.38 |
| 50% Aqueous Ethanol | Maceration | 31.69 | 17.50 |
| 100% Acetone | Maceration | 12.33 | 22.38 |
| 75% Aqueous Acetone | Maceration | 31.62 | 21.25 |
| 50% Aqueous Acetone | Maceration | 33.67 | 17.13 |
| Water | Maceration | 25.58 | 10.88 |
Data adapted from a study on Limnophila aromatica. This table demonstrates that a mixture of organic solvent and water often provides a higher extraction yield and flavonoid content compared to the pure solvent.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol provides a general guideline for the UAE of flavonoids from plant material.
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask. Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.
-
Storage: Store the dried extract at 4°C in a dark, airtight container.
Workflow Diagram: Natural Product Extraction
Caption: A simplified workflow for the initial extraction of natural products.
II. Fractionation and Purification: Isolating the Needle in a Haystack
Following extraction, the complex crude extract must be simplified through fractionation and purification to isolate the target compound. This stage often involves various chromatographic techniques.
Troubleshooting Guide: Flash Chromatography
Q1: My compound is not eluting from the flash chromatography column. What should I do?
A1: This is a common issue with several potential causes:
-
Inappropriate Solvent System: The mobile phase may be too non-polar to elute your compound. You can gradually increase the polarity of the solvent system. If you are using a gradient, ensure it is steep enough.
-
Compound Degradation: Your compound may be unstable on the silica (B1680970) gel. You can test for this by spotting your compound on a TLC plate and letting it sit for a while before developing. If degradation is observed, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.
-
Compound Precipitation: The compound may have precipitated at the top of the column, especially if it is not very soluble in the initial mobile phase. Try dissolving your crude mixture in a stronger solvent and adsorbing it onto a small amount of silica gel (dry loading) before loading it onto the column.
Q2: I'm getting poor separation of my compounds, with broad and overlapping peaks. How can I improve the resolution?
A2: Poor resolution can be addressed by optimizing several parameters:
-
Column Overloading: Loading too much sample is a frequent cause of poor separation. As a rule of thumb, the sample load should be between 1-5% of the column's binding capacity.
-
Flow Rate: A slower flow rate generally provides better resolution.
-
Solvent System: The choice of solvent is critical. A good starting point is to find a solvent system that gives your target compound an Rf value of around 0.2-0.3 on a TLC plate.
-
Gradient Elution: Using a shallow gradient elution instead of an isocratic one can often improve the separation of complex mixtures.
Troubleshooting Guide: Crystallization
Q1: My compound is not crystallizing from the solution, even after cooling. What steps can I take?
A1: Failure to crystallize can be frustrating. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
Increase Concentration: Your solution might be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Change the Solvent: The chosen solvent may not be ideal. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen several solvents or solvent mixtures.
Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if there are significant impurities present. To resolve this:
-
Add More Solvent: Re-heat the solution and add more solvent to ensure the compound is fully dissolved before attempting to cool it again.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange themselves into a crystal lattice.
-
Use a Different Solvent: Choose a solvent with a lower boiling point.
Experimental Protocol: Flash Column Chromatography
This protocol outlines the general steps for purifying a natural product extract using flash column chromatography.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system that provides good separation of your target compound from impurities (aim for a target Rf of ~0.25).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.
-
Allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica level.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Dry Loading: Dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure target compound.
-
Compound Recovery: Combine the pure fractions and evaporate the solvent to obtain the purified natural product.
Workflow Diagram: Bioassay-Guided Fractionationdot
Validation & Comparative
8(17),12E,14-Labdatrien-20-oic acid vs 8(17),12,14-labdatrien-18-oic acid anti-inflammatory effects
Comparative Analysis of the Anti-inflammatory Effects of Labdane (B1241275) Diterpenoids
An Objective Comparison of 8(17),12,14-labdatrien-18-oic acid and 8(17),12E,14-Labdatrien-20-oic acid
This guide provides a comparative overview of the anti-inflammatory properties of two labdane-type diterpenoids: 8(17),12,14-labdatrien-18-oic acid, commonly known as communic acid, and this compound. This document is intended for researchers and professionals in drug discovery and pharmacology, presenting available experimental data and methodologies to facilitate an objective assessment.
A comprehensive literature search reveals that while 8(17),12,14-labdatrien-18-oic acid (communic acid) has been noted for its biological activities, including anti-inflammatory effects, there is a significant lack of published experimental data detailing its specific anti-inflammatory mechanisms and quantitative efficacy. For this compound, there is currently no available scientific literature detailing its anti-inflammatory properties. Therefore, a direct quantitative comparison based on experimental data is not possible at this time.
This guide will present the available information for 8(17),12,14-labdatrien-18-oic acid and provide a framework for the types of experimental evaluations typically performed for this class of compounds.
Compound Overview
Labdane-type diterpenes are a class of natural products known for a wide range of biological activities. Communic acid has been identified in various plant species, particularly in conifers of the genus Juniperus, and has been associated with several bioactivities, including antibacterial, antitumoral, and anti-inflammatory properties[1][2]. The structural difference between the two molecules, specifically the position of the carboxylic acid group (C-18 vs. C-20), can significantly influence their biological activity.
Quantitative Data on Anti-inflammatory Effects
As stated, direct comparative data is unavailable. The following table summarizes the reported anti-inflammatory activity for 8(17),12,14-labdatrien-18-oic acid. No data was found for this compound.
| Compound | Assay Type | Cell Line / Model | Key Findings | Reference |
| 8(17),12,14-labdatrien-18-oic acid | General Biological Activity Review | N/A | Listed as having anti-inflammatory and antioxidant activities among others. | [1] |
| This compound | No Data Available | N/A | No published studies on anti-inflammatory effects were identified. | N/A |
Note: The lack of specific quantitative data (e.g., IC₅₀ values for cytokine inhibition) for communic acid in the reviewed literature prevents a detailed quantitative summary.
Experimental Protocols
To evaluate the anti-inflammatory potential of compounds like labdatriene-oic acids, a standard set of in vitro and in vivo assays are typically employed. Below are detailed methodologies representative of those used for assessing anti-inflammatory natural products.
In Vitro Anti-inflammatory Assays
A common approach is to use immune cells, such as the murine macrophage cell line RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cell Culture and Treatment: RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) for a further 18-24 hours.
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is read at ~540 nm, and the concentration of nitrite (B80452) is determined from a standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the mechanism of action, the expression levels of key inflammatory proteins are analyzed. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins like iNOS, COX-2, and phosphorylated or total proteins of the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK).
-
Cell Viability Assay (MTT/MTS): To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.
The general workflow for these in vitro experiments is depicted in the diagram below.
Caption: Workflow for in vitro anti-inflammatory screening.
Signaling Pathways in Inflammation
The anti-inflammatory activity of many natural products, including terpenoids, is often attributed to their ability to modulate key signaling pathways that regulate the expression of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (typically the p50/p65 dimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2[3][4]. Anti-inflammatory compounds may inhibit this pathway at various points, such as by preventing IκBα degradation or blocking NF-κB nuclear translocation[5].
The diagram below illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by an anti-inflammatory agent.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Conclusion
There is a clear disparity in the available research on the anti-inflammatory effects of 8(17),12,14-labdatrien-18-oic acid (communic acid) and this compound. While communic acid is reported to possess anti-inflammatory properties, detailed quantitative studies are needed to substantiate these claims and elucidate its mechanisms of action. For this compound, no studies on its biological effects were identified, representing a significant knowledge gap.
Future research should focus on performing systematic, parallel evaluations of both compounds using standardized in vitro and in vivo models. Such studies would be invaluable for establishing a clear structure-activity relationship and determining the therapeutic potential of these related labdane diterpenoids. Researchers are encouraged to utilize the experimental frameworks described herein to contribute to a more complete understanding of these natural products.
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Labdane Diterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Labdane (B1241275) diterpenes, a class of natural products characterized by a bicyclic decalin core, have emerged as a promising scaffold in drug discovery. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have spurred extensive research into their structure-activity relationships (SAR). Understanding how structural modifications to the labdane skeleton influence biological efficacy is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of labdane diterpenes across these key therapeutic areas, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
The cytotoxic effects of labdane diterpenes against various cancer cell lines have been a primary focus of SAR studies. Andrographolide (B1667393), a well-known labdane diterpene, and its derivatives have been extensively investigated to identify the key structural features responsible for their anticancer potential.
Key Structural Features for Anticancer Activity:
-
α,β-Unsaturated γ-Lactone Ring: The presence of this moiety is often critical for cytotoxic activity. It can act as a Michael acceptor, reacting with nucleophilic residues in proteins and contributing to the inhibition of signaling pathways involved in cancer cell proliferation.
-
Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the decalin ring significantly impact activity. For instance, a free hydroxyl group at C-3 has been shown to be important for the anticancer and anti-inflammatory activities of some diterpenes[1].
-
Modifications at C-14 and C-19: Derivatization at these positions has been a successful strategy to enhance anticancer potency. The addition of sulfonyl groups at C-14 of andrographolide has led to derivatives with improved activity[2]. However, bulky aromatic groups at this position can reduce potency due to steric hindrance[2].
Comparative Cytotoxicity Data of Andrographolide Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Andrographolide | Parent Compound | NCI-H187 (Small Lung Cancer) | >50 | [2] |
| K562 (Leukemia) | 25.3 | [2] | ||
| MCF-7/ADR (Breast Cancer) | 15.8 | [2] | ||
| A549 (Lung Adenocarcinoma) | 12.6 | [2] | ||
| Derivative 4a | C-14 Methyl Sulfonyl | NCI-H187 (Small Lung Cancer) | 10.5 | [2] |
| K562 (Leukemia) | 8.7 | [2] | ||
| MCF-7/ADR (Breast Cancer) | 7.9 | [2] | ||
| A549 (Lung Adenocarcinoma) | 6.3 | [2] | ||
| Derivative 4b | C-14 Ethyl Sulfonyl | NCI-H187 (Small Lung Cancer) | 12.6 | [2] |
| K562 (Leukemia) | 10.5 | [2] | ||
| MCF-7/ADR (Breast Cancer) | 9.8 | [2] | ||
| A549 (Lung Adenocarcinoma) | 8.9 | [2] | ||
| Derivative 4c | C-14 Chloromethyl Sulfonyl | All tested cell lines | No activity | [2] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of labdane diterpenes is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The labdane diterpene derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity
Labdane diterpenes exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines. The modulation of key signaling pathways such as NF-κB and MAPK is central to their anti-inflammatory action.
Key Structural Features for Anti-inflammatory Activity:
-
α-Alkylidene-β-hydroxy-γ-butyrolactone System: This structural feature has been identified as necessary for potent anti-inflammatory activity in some labdanes[1].
-
Absence of Hydroxyl Groups at C-3 and C-19: For some labdanes, the absence of hydroxyl groups at these positions appears favorable for potent NF-κB inhibition[1].
-
Michael Acceptor Moiety: The presence of a Michael acceptor is a common feature in active anti-inflammatory labdane diterpenes and is associated with the inhibition of the NF-κB signaling pathway.
Comparative Anti-inflammatory Activity of Labdane Diterpenes
| Compound | Modification | Assay | IC50 (µM) | Reference |
| Calcaratarin D | Natural Product | NO production in LPS-stimulated RAW 264.7 macrophages | Potent inhibition | [1] |
| Andrographolide | Natural Product | NF-κB activation | Less potent than Calcaratarin D | [1] |
| Labdanediol Derivative 2 | Prepared from labdanediol | NO production in LPS-stimulated RAW 264.7 macrophages | 5-15 | [3] |
| Labdanediol Derivative 5 | Prepared from labdanediol | NO production in LPS-stimulated RAW 264.7 macrophages | 5-15 | [3] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
The inhibitory effect of labdane diterpenes on NO production is a common in vitro measure of their anti-inflammatory potential.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the labdane diterpenes for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the LPS-induced NO production is determined.
Antimicrobial Activity
Several labdane diterpenes have demonstrated activity against a range of bacterial and fungal pathogens. SAR studies in this area aim to enhance the potency and broaden the spectrum of these natural compounds.
Key Structural Features for Antimicrobial Activity:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups can influence antimicrobial activity. For example, hydroxylation of sclareol (B1681606) at different positions by fungal transformation resulted in derivatives with activity against Bacillus subtilis.
-
Side Chain Modifications: Alterations to the side chain at C-9 can impact activity. For instance, malonyloxylation of manoyl oxide at C-6 has been shown to confer moderate antibacterial activity[4].
Comparative Antimicrobial Activity of Labdane Diterpenes
| Compound | Modification | Microorganism | MIC (µg/mL) | Reference |
| 6α-acetoxymanoyl oxide | Acetoxylation at C-6 | Staphylococcus aureus, Bacillus cereus, B. subtilis, B. anthracis, Micrococcus luteus, Mycobacterium smegmatis, M. phlei | - | [4] |
| 6α-malonyloxymanoyl oxide | Malonyloxylation at C-6 | Staphylococcus aureus, Bacillus cereus, B. subtilis, B. anthracis, Micrococcus luteus, Mycobacterium smegmatis, M. phlei | 7-20 | [4] |
| Labdane Derivative 2 | New compound from Streptomyces griseorubens | Bacillus subtilis | 4 | [5] |
| Micrococcus luteus | 8 | [5] | ||
| Staphylococcus aureus | 8 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Bacterial Culture: The test microorganisms are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The labdane diterpenes are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activities of labdane diterpenes are often mediated through the modulation of specific signaling pathways. Understanding these pathways and the general workflow of SAR studies is essential for targeted drug development.
General workflow for structure-activity relationship (SAR) studies.
Inhibition of the NF-κB signaling pathway by labdane diterpenes.
Logical relationships in the SAR of labdane diterpenes.
References
- 1. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 3. Evaluation of labdane derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of labdane diterpenoids from Stemodia foliosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Synthetic vs. Natural 8(17),12E,14-Labdatrien-20-oic Acid: An Overview of Efficacy Data
A critical analysis of the available scientific literature reveals a notable gap in direct comparative studies on the efficacy of synthetic versus natural 8(17),12E,14-Labdatrien-20-oic acid. While this labdane-type diterpenoid has been isolated from natural sources, particularly Isodon yuennanensis[1][2][3], dedicated research into its biological activities, and especially a side-by-side comparison of its natural and synthetically derived forms, remains unpublished. This guide, therefore, provides a comprehensive overview of the current state of knowledge, focusing on the broader therapeutic potential of the labdane (B1241275) diterpenoid class to which this compound belongs, and outlines general experimental approaches for its study.
General Compound Information
This compound is a diterpenoid with the molecular formula C₂₀H₃₀O₂.[1] It is a natural product found in the plant species Isodon yuennanensis.[1][2][3] The broader class of labdane diterpenoids is recognized for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5] The therapeutic potential of these compounds is an active area of research.[6][7][8][9]
Data Presentation: Efficacy Comparison
A thorough review of published studies indicates that there is currently no available quantitative data directly comparing the efficacy of synthetic and natural this compound. Research focusing on the biological evaluation of this specific molecule, from either source, has not been extensively reported. Therefore, a data table summarizing comparative performance metrics cannot be provided at this time.
Experimental Protocols
While specific experimental protocols for evaluating the efficacy of this compound are not available, a general workflow for the isolation and bioactivity screening of novel natural products can be described. This process is fundamental in natural product drug discovery and would be a prerequisite for any comparative efficacy studies.
General Experimental Workflow for Isolation and Bioactivity Screening of Natural this compound:
-
Plant Material Collection and Preparation:
-
The rhizomes of Isodon yuennanensis are collected and authenticated.
-
The plant material is dried and ground into a fine powder.
-
-
Extraction:
-
The powdered plant material is subjected to solvent extraction, typically with a solvent such as 70% acetone, to isolate the crude extract containing the desired compounds.[2]
-
-
Fractionation and Isolation:
-
The crude extract is fractionated using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or other stationary phases.
-
Fractions are guided by bioassays to identify those with biological activity.
-
Further purification of the active fractions is achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.
-
-
Structural Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
-
-
In Vitro Bioactivity Screening:
-
The purified natural compound is tested in a panel of in vitro assays to determine its biological activity. These assays could include:
-
Cytotoxicity assays: (e.g., MTT, XTT) against various cancer cell lines to assess anticancer potential.
-
Anti-inflammatory assays: Measuring the inhibition of pro-inflammatory markers like nitric oxide (NO) or cytokines in cell-based models.
-
Antimicrobial assays: Determining the minimum inhibitory concentration (MIC) against a range of bacteria and fungi.
-
-
For a comparative study, synthetically produced this compound would be subjected to the same battery of in vitro bioactivity screening assays.
Potential Therapeutic Pathways of Labdane Diterpenoids
Although specific signaling pathways for this compound have not been elucidated, the broader class of labdane diterpenoids is known to exert its biological effects through various mechanisms. A conceptual diagram of these potential therapeutic applications is presented below.
References
- 1. This compound | Scientist.com [app.scientist.com]
- 2. Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ìø×ªÖС¡ [bio-equip.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Benchchem [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic potential of labdane diterpene isolated from Alpinia nigra: detailed hemato-compatibility and antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Labdane Diterpenes from the Zingiberaceae Family: Bioactivity and Therapeutic Potential
The Zingiberaceae family, renowned for its aromatic and medicinal plants, is a rich reservoir of bioactive secondary metabolites. Among these, labdane (B1241275) diterpenes have emerged as a significant class of compounds with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the performance of various labdane diterpenes isolated from different genera of the Zingiberaceae family, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.
Quantitative Analysis of Biological Activities
The biological activities of labdane diterpenes from the Zingiberaceae family are diverse, with significant potential in anticancer and anti-inflammatory applications. The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of representative labdane diterpenes, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and inflammatory markers.
| Compound | Source (Genus) | Biological Activity | Cell Line/Target | IC50 (µM) |
| Coronarin D | Hedychium | Cytotoxicity | NCI-H187 (Lung Cancer) | 0.90[1] |
| Isocoronarin D | Hedychium | Cytotoxicity | NCI-H187 (Lung Cancer) | 0.72[1] |
| (E)-Labda-8(17),12-diene-15,16-dial | Alpinia | Cytotoxicity | M109 (Lung Cancer) | 2.6 µg/mL |
| Zerumbone | Zingiber | Cytotoxicity | WEHI 7.2 (Murine Thymoma) | 12.14 - 13.83[2] |
| Galanal A | Alpinia | Anti-inflammatory | Nitric Oxide (NO) Production | 17.29 ± 6.28[3] |
| Galanal B | Alpinia | Anti-inflammatory | Nitric Oxide (NO) Production | 26.14 ± 1.62[3] |
| Labda-8(17),12-diene-15,16-dial | Curcuma | Anti-inflammatory | Nitric Oxide (NO) Production | 4.0 ± 0.9[4] |
| Coronarin D | Curcuma | Anti-inflammatory | Nitric Oxide (NO) Production | 8.8 ± 1.7[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis, providing a framework for the replication and validation of these findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., NCI-H187, M109) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the labdane diterpenes for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
-
Cell Culture and Stimulation: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates. The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test labdane diterpenes for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite to form a purple azo compound.
-
Measurement: The absorbance of the colored solution is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition by the labdane diterpenes is calculated relative to the LPS-stimulated control group.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The labdane diterpenes are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 4. merckmillipore.com [merckmillipore.com]
Unraveling the Action of 8(17),12E,14-Labdatrien-20-oic Acid: A Comparative Guide to its Potential Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential mechanism of action of 8(17),12E,14-labdatrien-20-oic acid, a labdane (B1241275) diterpenoid isolated from Isodon yuennanensis. Due to the limited direct experimental data on this specific compound, this report establishes a validated mechanistic framework through objective comparison with structurally related and well-researched labdane diterpenoids. The supporting experimental data for these related compounds, along with detailed protocols, are presented to guide future research and validation efforts.
Introduction to this compound
This compound is a naturally occurring diterpenoid belonging to the labdane class. While its specific biological activities are not extensively documented, the broader family of labdane diterpenoids is recognized for a wide array of pharmacological properties, including potent anti-inflammatory and anti-cancer effects. Structurally similar compounds have been demonstrated to modulate key cellular signaling pathways, suggesting a similar potential for this compound.
Comparative Analysis of Bioactive Labdane Diterpenoids
To elucidate the probable mechanism of action of this compound, this section compares the reported anti-cancer and anti-inflammatory activities of other notable labdane diterpenoids.
Anti-Cancer Activity
The cytotoxic effects of various labdane diterpenoids against a range of cancer cell lines are summarized below. The data is presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%), with lower values indicating higher potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 1 (from Leonurus sibiricus) | CNE (Nasopharyngeal Carcinoma) | 20.31 |
| CAL-27 (Tongue Squamous Cell Carcinoma) | > 40 | |
| A549 (Lung Adenocarcinoma) | > 40 | |
| PANC-1 (Pancreatic Carcinoma) | > 40 | |
| Nepetaefuran | HCC70 (Triple-Negative Breast Cancer) | 73.66[1] |
| Leonotinin | HCC70 (Triple-Negative Breast Cancer) | 94.89[1] |
| Various ent-kaurane diterpenoids (from Isodon wikstroemioides) | Five human tumor cell lines | 0.4 - 5.1[2] |
Anti-Inflammatory Activity
Several labdane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
| Compound | Assay | Effect |
| Compound 1 (from Leonurus sibiricus) | LPS-induced RAW264.7 macrophages | Suppressed pro-inflammatory markers and inhibited phosphorylation of p38, JNK, and ERK.[3] |
| Acyclic Triterpenoids (from Alpinia katsumadai) | IL-6-induced JAK2/STAT3 activity | Dose-dependent inhibition with IC50 values of 0.67, 0.71, 2.18, and 2.99 µM.[4] |
| Diterpenoids (from Isodon serra) | LPS-induced RAW 267.4 cells | Inhibition of NO production by over 60% at 10 µM.[5] |
Postulated Signaling Pathways and Mechanism of Action
Based on the activities of related compounds, this compound is likely to exert its biological effects through the modulation of the STAT3 and NF-κB signaling pathways, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Several labdane diterpenoids have been shown to inhibit STAT3 phosphorylation, a critical step for its activation.
Caption: Postulated inhibition of the JAK/STAT3 signaling pathway by this compound.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines. Diterpenoids from Isodon species are known to interfere with NF-κB signaling.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis
The inhibition of pro-survival pathways like STAT3 and NF-κB can lead to the induction of programmed cell death, or apoptosis, in cancer cells. This is a common mechanism of action for many anti-cancer compounds.
Caption: Logical workflow of apoptosis induction by this compound.
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanisms of action for this compound, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on cancer cell lines.[6][7][8][9]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.[10][11][12][13]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Western Blot for STAT3 Phosphorylation
This technique is used to detect the inhibition of STAT3 activation.[14][15][16][17]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3). A decrease in the p-STAT3/STAT3 ratio indicates inhibition.
-
Protocol:
-
Treat cells with the compound and a STAT3 activator (e.g., IL-6).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-STAT3 and total STAT3.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.[18][19][20][21][22]
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission after the addition of a substrate.
-
Protocol:
-
Transfect cells with the NF-κB luciferase reporter plasmid.
-
Treat the cells with the compound and an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Conclusion
While direct experimental validation for this compound is currently lacking, a strong body of evidence from structurally related labdane diterpenoids suggests its potential as a potent anti-cancer and anti-inflammatory agent. The likely mechanisms of action involve the inhibition of the STAT3 and NF-κB signaling pathways, leading to the induction of apoptosis in malignant cells and the suppression of inflammatory responses. The experimental protocols detailed in this guide provide a clear roadmap for the systematic validation of these hypothesized mechanisms, which will be crucial for the future development of this promising natural product as a therapeutic agent.
References
- 1. Labdane Diterpenoids from Leonotis ocymifolia with Selective Cytotoxic Activity Against HCC70 Breast Cancer Cell Line [mdpi.com]
- 2. Cytotoxic ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyclic Triterpenoids from Alpinia katsumadai Inhibit IL-6-Induced STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.es [promega.es]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Prudent Disposal of 8(17),12E,14-Labdatrien-20-oic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a procedural guide for the safe disposal of 8(17),12E,14-Labdatrien-20-oic acid, a labdane-type diterpene.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided in the table below. Understanding these properties is the first step in a comprehensive safety and disposal assessment.
| Property | Value |
| CAS Number | 1639257-36-5[1] |
| Molecular Formula | C₂₀H₃₀O₂[1][2] |
| Molecular Weight | 302.45 g/mol [1] |
| Purity | Typically ≥96.0% for laboratory use[2] |
Disposal Protocol
Step 1: Personal Protective Equipment (PPE) Assessment Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Step 2: Waste Characterization and Segregation
-
Identify the Waste Stream: this compound should be treated as a non-halogenated organic acid waste.
-
Segregate the Waste: Do not mix this compound with halogenated solvents, inorganic acids, bases, or oxidizers. It should be collected in a designated, properly labeled waste container for non-halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 3: Consultation and Compliance
-
Consult Institutional Guidelines: Review your institution's specific chemical hygiene plan and waste disposal guidelines. The Environmental Health and Safety (EHS) office is the primary resource for this information.
-
Adhere to Local and National Regulations: Ensure that the disposal method complies with all local, state, and federal environmental regulations.
Step 4: Waste Collection and Storage
-
Container: Use a compatible, non-reactive container with a secure lid for waste collection.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This provides a clear, at-a-glance guide for laboratory personnel.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's Environmental Health and Safety office for specific guidance.
References
Personal protective equipment for handling 8(17),12E,14-Labdatrien-20-oic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8(17),12E,14-Labdatrien-20-oic acid. The following procedures are based on general best practices for handling acidic and potentially hazardous chemicals in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[1] | To protect against splashes which can cause serious eye damage.[1] |
| Hand Protection | Nitrile or neoprene gloves.[1][2] | To prevent skin contact with the acidic compound. These materials offer good chemical resistance against many organic acids.[1][2] |
| Body Protection | Chemical-resistant lab coat or apron.[1][3] | To protect skin and clothing from spills and splashes.[1][2] |
| Footwear | Closed-toe shoes.[1] | To protect feet from spills. |
| Respiratory | Use in a well-ventilated area or a fume hood.[1][4] Respirator may be necessary depending on the scale and nature of the experiment. | To minimize inhalation of any vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.
-
Preparation and Planning :
-
Before beginning any work, consult the available safety information and have a clear, written experimental protocol.
-
Ensure that all necessary PPE is in good condition and readily available.[3]
-
Locate the nearest emergency eyewash station and safety shower and verify they are operational.[1]
-
Prepare a designated and clearly labeled workspace in a chemical fume hood.[1][4]
-
-
Handling and Use :
-
Always handle the compound within the fume hood to prevent inhalation of any potential vapors.[1]
-
Use compatible labware (e.g., glass or other resistant materials) to avoid degradation or reaction with the acid.[1]
-
When transferring the substance, do so carefully to avoid splashes and spills.
-
Keep containers of the acid closed when not in use.
-
-
In Case of a Spill :
-
For small spills, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Contaminated PPE should be carefully removed and disposed of according to institutional guidelines.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
All waste materials, including unused compound, contaminated consumables (e.g., gloves, wipes), and empty containers, should be collected in a designated, labeled hazardous waste container.
-
The waste container must be compatible with the chemical and clearly labeled with its contents.
-
-
Waste Storage :
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
